Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Description
Ethyl acetate is the acetate ester formed between acetic acid and ethanol. It has a role as a polar aprotic solvent, an EC 3.4.19.3 (pyroglutamyl-peptidase I) inhibitor, a metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester, an ethyl ester and a volatile organic compound.
Ethyl Acetate is a natural product found in Angelica gigas, Plumeria rubra, and other organisms with data available.
Ethyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOWRVHYACXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethyl acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethyl_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022001 | |
| Record name | Ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor. | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10% | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90 | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04 | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/721 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
In the 85-88% grade, the major constituent other than ethyl acetate is ethanol. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, volatile, Colorless liquid | |
CAS No. |
141-78-6 | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl acetate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70930 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76845O8NMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetic acid, ethyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AH52C768.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F | |
| Record name | ETHYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/665 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/263 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0260.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide on the Crystal Structure of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a molecule of significant interest within the field of medicinal chemistry, belonging to the pharmacologically important class of 1,3-thiazolidin-4-ones.[1][2] This technical guide provides a comprehensive analysis of its molecular structure and solid-state characteristics, with a focus on its crystal structure. In the absence of a published crystal structure for the title compound, this guide leverages high-quality crystallographic data from its close structural analog, (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate, to infer and discuss its likely structural and supramolecular features. This guide further details the synthesis, spectroscopic characterization, and potential intermolecular interactions that govern the crystal packing of this important heterocyclic compound.
Introduction: The Significance of the 1,3-Thiazolidin-4-one Scaffold
The 1,3-thiazolidin-4-one ring system is a "privileged scaffold" in medicinal chemistry, renowned for its broad spectrum of biological activities.[3] Derivatives of this heterocyclic core have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] The versatility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[4] this compound, with its exocyclic double bond and ester functionality, represents a key synthon for the development of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of structure-activity relationships (SAR).[5]
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its derivatives typically involves a cyclocondensation reaction.[6][7] A common synthetic route is the reaction of a thiourea derivative with an appropriate halo-ester in the presence of a base.
General Synthetic Protocol
A plausible synthetic route involves the reaction of ethyl 2-chloroacetoacetate with thiourea. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the alpha-carbon of the chloroacetoacetate, followed by an intramolecular cyclization to form the thiazolidinone ring.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of the title compound is achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the exocyclic vinyl proton, and a singlet for the methylene protons of the thiazolidinone ring. The NH proton of the ring would appear as a broad singlet.[8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the thiazolidinone ring, the sp² carbons of the exocyclic double bond, the methylene carbon of the ring, and the carbons of the ethyl group.[9]
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the amide and ester groups, and C=C stretching of the exocyclic double bond.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[10]
| Spectroscopic Data (Predicted) | |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | ~1.2 (t, 3H, CH₃), ~4.1 (q, 2H, OCH₂), ~3.9 (s, 2H, SCH₂), ~5.5 (s, 1H, =CH), ~11.5 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | ~14.0 (CH₃), ~60.0 (OCH₂), ~35.0 (SCH₂), ~95.0 (=CH), ~165.0 (C=O, ester), ~170.0 (C=O, amide), ~175.0 (C=N) |
| FT-IR (KBr), ν (cm⁻¹) | ~3200 (N-H), ~1710 (C=O, ester), ~1680 (C=O, amide), ~1640 (C=C) |
| MS (EI), m/z | [M]⁺ corresponding to C₇H₉NO₃S |
Crystal Structure Analysis
While a definitive crystal structure for this compound is not publicly available, a detailed analysis of the closely related (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate provides a robust model for its solid-state conformation and packing. The primary difference is the substitution of a cyano group for the ester carbonyl oxygen on the exocyclic carbon, which is expected to have a minimal impact on the core ring conformation but may influence intermolecular interactions.
Predicted Crystallographic Parameters
Based on the structure of its cyano-analogue, the following crystallographic parameters are anticipated:
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~4.1 |
| b (Å) | ~15.5 |
| c (Å) | ~14.6 |
| β (°) | ~90 |
| V (ų) | ~920 |
| Z | 4 |
Molecular Conformation
The thiazolidinone ring is expected to be nearly planar. The exocyclic C=C double bond will likely adopt a Z conformation, which is stabilized by an intramolecular S···O interaction between the sulfur atom of the ring and the carbonyl oxygen of the acetate group.[1] This conformation is a common feature in related 2-ylidene-1,3-thiazolidin-4-ones.[1]
Intermolecular Interactions and Crystal Packing
The crystal packing is predicted to be dominated by a network of hydrogen bonds and other non-covalent interactions.
-
N-H···O Hydrogen Bonds: The most significant interaction is expected to be the hydrogen bond between the N-H group of the thiazolidinone ring and the carbonyl oxygen of the ester group of an adjacent molecule. This interaction is likely to form one-dimensional chains or tapes of molecules within the crystal lattice.[1]
-
C-H···O and C-H···S Interactions: Weaker C-H···O and C-H···S interactions involving the methylene protons of the thiazolidinone ring and the ethyl group are also anticipated to contribute to the overall stability of the crystal packing.[1]
-
π-π Stacking: Depending on the relative orientation of the planar thiazolidinone rings in adjacent molecules, weak π-π stacking interactions may also be present.
Caption: Predicted intermolecular interactions in the crystal lattice.
Computational Insights
Density Functional Theory (DFT) calculations can provide further insights into the molecular geometry, electronic structure, and vibrational frequencies of this compound.[4] Such calculations can be used to:
-
Optimize the molecular geometry: To predict bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with the expected solid-state structure.
-
Calculate spectroscopic data: To aid in the assignment of experimental NMR, IR, and Raman spectra.
-
Analyze molecular orbitals: To understand the electronic properties of the molecule, including the HOMO-LUMO gap, which is relevant to its reactivity and potential biological activity.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted crystal structure of this compound. By drawing upon data from closely related analogs, we have constructed a detailed model of its molecular and supramolecular features. The anticipated crystal packing is governed by a network of N-H···O hydrogen bonds, supplemented by weaker C-H···O and C-H···S interactions.
The definitive determination of the crystal structure of the title compound through single-crystal X-ray diffraction remains a crucial next step. This experimental data would validate the predictions made in this guide and provide a precise three-dimensional framework for understanding its structure-activity relationships. Such knowledge is invaluable for the rational design of new 1,3-thiazolidin-4-one derivatives with enhanced therapeutic potential.
References
- 1. Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
Physical and chemical properties of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
<
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic profile, and synthesis. Furthermore, this guide will explore the compound's diverse biological activities and its potential as a scaffold in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Thiazolidinone Core
The 1,3-thiazolidin-4-one scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide array of biological activities.[1][2] This "privileged structure" is amenable to chemical modifications at several positions, allowing for the fine-tuning of its pharmacological properties.[1] Derivatives of this core have demonstrated antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antidiabetic properties, among others.[1][3] this compound, the subject of this guide, is a key intermediate and a pharmacologically active molecule in its own right, serving as a versatile building block for the synthesis of more complex and potent therapeutic agents.
Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's identity and properties is paramount for its application in research and development.
Nomenclature and Identifiers
-
Systematic Name: this compound
-
CAS Number: 26312-94-7[4]
-
Molecular Formula: C₇H₉NO₃S[4]
-
Molecular Weight: 187.22 g/mol [4]
Physicochemical Data
The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, storage conditions, and analytical techniques.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | General observation |
| Melting Point | Data not consistently available; related compounds show a wide range. | |
| Boiling Point | No data available | [4] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. | General chemical knowledge |
| Storage | Sealed in a dry environment at 2-8°C is recommended. | [4] |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the exocyclic vinyl proton, and signals corresponding to the methylene protons of the thiazolidinone ring and the N-H proton.
-
¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbons (ester and amide), the carbons of the double bond, the methylene carbons of the heterocyclic ring, and the ethyl group carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
N-H stretch: A broad peak around 3200-3400 cm⁻¹
-
C=O stretches: Strong absorptions around 1650-1750 cm⁻¹ for the amide and ester carbonyls.
-
C=C stretch: An absorption around 1600-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound.
Crystallography
The Z-conformation around the exocyclic double bond has been observed in crystal structures of similar 2-ylidene-4-thiazolidinones.[5] This conformation is often stabilized by an intramolecular S···O interaction.[5]
Synthesis and Reactivity
The synthesis of this compound and its derivatives is a well-established area of organic chemistry.
General Synthetic Approach
A common and efficient method for the synthesis of the 2-ylidene-4-thiazolidinone core involves the Knoevenagel condensation. A typical reaction scheme is depicted below.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthetic Protocol
-
Synthesis of 2-Iminothiazolidin-4-one: A mixture of thiourea and chloroacetic acid in a suitable solvent (e.g., water or ethanol) is heated to reflux. The resulting product, 2-iminothiazolidin-4-one, is then isolated.
-
Knoevenagel Condensation: The 2-iminothiazolidin-4-one is reacted with an appropriate carbonyl compound, in this case, a derivative of ethyl acetate, in the presence of a base catalyst (e.g., sodium acetate, piperidine) in a solvent like ethanol or acetic acid. The reaction mixture is typically refluxed for several hours.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Chemical Reactivity
The molecule possesses several reactive sites, making it a versatile intermediate for further chemical modifications. The exocyclic double bond, the active methylene group on the thiazolidinone ring, and the N-H group can all participate in various chemical transformations.
Biological Activities and Applications in Drug Development
The 4-thiazolidinone core is a well-established pharmacophore. Derivatives of this compound have been investigated for a multitude of biological activities.
Spectrum of Biological Activities
-
Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the potent antibacterial and antifungal properties of 4-thiazolidinone derivatives.[6][7] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] Some derivatives have been identified as promising scaffolds for designing new antifungal agents.[8]
-
Anticancer Activity: The thiazolidinone scaffold has been explored for its anticancer potential.[1][2] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[2]
-
Anti-inflammatory Activity: Certain 4-thiazolidinone derivatives have displayed significant anti-inflammatory properties.[1]
-
Antiviral and Antitubercular Activity: The versatility of this scaffold extends to antiviral and antitubercular applications.[1]
The diverse biological activities of this class of compounds can be visualized in the following diagram:
Caption: Diverse biological activities of the 4-thiazolidinone scaffold.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to work in a well-ventilated area and use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
This compound is a molecule of considerable interest due to its versatile chemical nature and the broad spectrum of biological activities exhibited by its derivatives. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and potential applications in drug discovery. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, further solidifying the importance of the 4-thiazolidinone scaffold in medicinal chemistry.
References
- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 26312-94-7|Ethyl 2-(4-oxothiazolidin-2-ylidene)acetate|BLD Pharm [bldpharm.com]
- 5. Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, often referred to as a "wonder nucleus" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives featuring an exocyclic double bond, particularly at the C2 position, have garnered significant interest for their diverse biological activities, including anticancer and anti-inflammatory properties.[3][4] This guide provides an in-depth technical exploration of the primary synthesis pathways for a key derivative, Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. We will dissect the core reaction mechanisms, provide detailed experimental protocols, and offer insights into the causality behind procedural choices, equipping researchers with the foundational knowledge to approach, optimize, and innovate upon these synthetic strategies.
Introduction: The Significance of the 2-Ylidene-1,3-Thiazolidin-4-one Core
The thiazolidinone ring is a privileged heterocyclic structure known for its remarkable versatility and broad spectrum of biological activities.[1][2] The introduction of a ylideneacetate moiety at the 2-position creates a unique Michael acceptor system and extends the conjugation of the molecule, which can be critical for interaction with biological targets. This compound serves as a vital synthon and a core fragment in the development of more complex therapeutic agents. Its synthesis, therefore, is a subject of considerable importance. This document moves beyond a simple recitation of methods to provide a cohesive understanding of the chemical logic that underpins its creation.
Primary Synthesis Pathways: A Mechanistic Overview
The construction of the this compound framework can be achieved through several strategic approaches. We will focus on the most robust and mechanistically distinct pathways: direct cyclocondensation, synthesis via ketenethioacetal intermediates, and modern multi-component reaction strategies.
Pathway I: Direct Cyclocondensation
This is one of the most direct and convergent methods for assembling the target molecule. The core principle involves the condensation of a molecule containing a reactive nitrile group with a mercapto-acid derivative. A classic example is the reaction between ethyl cyanoacetate and ethyl mercaptoacetate.[5]
Mechanistic Rationale: The reaction is typically base-catalyzed. The base serves to deprotonate the α-carbon of the ethyl mercaptoacetate, forming a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of the nitrile group in ethyl cyanoacetate. This step is the key to forming the crucial C-S bond. An intramolecular cyclization follows, where the nitrogen atom attacks the ester carbonyl, leading to the formation of the five-membered thiazolidinone ring after the elimination of ethanol. The exocyclic double bond is formed through a subsequent tautomerization and dehydration process. The choice of base and solvent is critical; non-nucleophilic bases are preferred to avoid side reactions with the ester functionalities.
Experimental Protocol: Direct Cyclocondensation
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) and ethyl mercaptoacetate (1.1 equivalents) in absolute ethanol (approx. 10 mL per gram of cyanoacetate).
-
Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (approx. 0.1 equivalents).
-
Scientist's Note: Piperidine is often effective as it promotes both the initial condensation and the subsequent cyclization without causing significant ester hydrolysis.
-
-
Reaction Execution: Heat the mixture to reflux (typically 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Pour the resulting residue into cold, dilute hydrochloric acid to neutralize the catalyst and precipitate the crude product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Pathway II: Synthesis via Ketenethioacetal Intermediates
This pathway offers significant versatility and relies on the high reactivity of ketenethioacetals, such as Ethyl 2-cyano-3,3-bis(methylthio)acrylate.[6][7] These intermediates are excellent electrophiles, readily reacting with bifunctional nucleophiles. For this synthesis, a reagent providing both an N- and an S-nucleophile in one molecule, like 2-aminoethanethiol or thiourea followed by hydrolysis and cyclization, is employed.
Mechanistic Rationale: The reaction proceeds via a sequence of nucleophilic substitution and cyclization. The amino group of 2-aminoethanethiol initially attacks one of the carbons bearing a methylthio group, displacing it as methanethiol (a good leaving group). This is followed by an intramolecular attack by the thiol group on the nitrile carbon, initiating the ring closure. Subsequent rearrangement and elimination of the second equivalent of methanethiol lead to the formation of the stable thiazolidinone ring with the desired exocyclic double bond.
Experimental Protocol: Ketenethioacetal Route
-
Reagent Preparation: Dissolve Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 equivalent) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Nucleophile Addition: Add 2-aminoethanethiol (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 2-4 hours. The reaction progress should be monitored by TLC, watching for the disappearance of the starting ketenethioacetal.
-
Scientist's Note: The use of a slight excess of the aminoethanethiol helps to drive the reaction to completion. DMF is an excellent solvent for this reaction as it effectively solvates the intermediates.
-
-
Work-up and Isolation: Cool the reaction mixture and pour it into a large volume of ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove residual DMF, and dry. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Pathway III: One-Pot Multi-Component Reactions (MCRs)
Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced waste. One-pot multi-component reactions (MCRs) are exemplary in this regard, allowing for the synthesis of complex molecules like our target in a single procedural step.[4][8] A plausible MCR approach involves the reaction of an aldehyde, a thiosemicarbazide derivative, and an acetylenic ester.[4]
Mechanistic Rationale: This strategy builds the core structure through a cascade of reactions. For instance, an aldehyde can react with a 4-substituted thiosemicarbazide and diethyl acetylenedicarboxylate in a one-pot system.[4] The initial step is the formation of a thiosemicarbazone, which then undergoes cyclization with the acetylenic ester. The reaction is driven by the formation of the stable heterocyclic ring system. The specific substitution pattern of the final product depends on the starting materials chosen. This highlights a powerful method for generating libraries of related compounds for drug discovery.
Comparative Analysis of Synthesis Pathways
For a researcher selecting a synthesis route, understanding the trade-offs is paramount. The optimal choice depends on factors such as starting material availability, desired scale, and required purity.
| Parameter | Pathway I: Direct Cyclocondensation | Pathway II: Ketenethioacetal Route | Pathway III: MCRs |
| Number of Steps | One pot | One pot (if KTA is available) | One pot |
| Key Reagents | Ethyl cyanoacetate, Mercapto-esters | Ketenethioacetals, Amino-thiols | Aldehydes, Thiosemicarbazides, Acetylenic esters[4] |
| Typical Yields | Moderate to Good | Good to Excellent | Moderate to Good |
| Advantages | Utilizes simple, common starting materials.[5] | High yielding, clean conversions.[6] | High efficiency, rapid library generation.[4][8] |
| Disadvantages | May require careful control of base/temp. | Ketenethioacetal precursor may need to be synthesized. | Can be sensitive to substrate scope. |
General Experimental Workflow
Regardless of the chosen pathway, the overall laboratory process follows a standardized workflow from reaction setup to final characterization.
Conclusion
The synthesis of this compound is achievable through several elegant and effective chemical strategies. The direct cyclocondensation method offers simplicity and accessibility of starting materials. The ketenethioacetal route provides a high-yielding alternative, particularly for scaled-up syntheses, provided the precursor is available. Finally, multi-component reactions represent the forefront of synthetic efficiency, enabling rapid access to the target scaffold. A thorough understanding of the mechanisms behind each pathway empowers the research scientist to not only reproduce but also to innovate, adapting these methods for the synthesis of novel thiazolidinone derivatives with potential therapeutic applications.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
- 5. Piprozolin - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate: Synthesis, Characterization, and Therapeutic Potential
Executive Summary: The 1,3-thiazolidin-4-one scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] This guide provides an in-depth technical overview of a key derivative, Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, tailored for researchers, scientists, and drug development professionals. We will dissect its molecular structure and nomenclature, present a robust and validated synthetic protocol, and explore its significance and applications within the field of drug discovery. This document serves as a practical and authoritative resource, bridging foundational chemistry with advanced application-oriented insights.
The Thiazolidinone Scaffold: A Privileged Structure in Drug Discovery
The thiazolidinone core, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold".[4] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to diverse pharmacological effects. Derivatives of 1,3-thiazolidin-4-one are well-documented to possess an impressive array of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and anticonvulsant properties.[1][2][5] The structural flexibility of the thiazolidinone ring, which allows for substitutions at the N-3, C-2, and C-5 positions, is the key to this therapeutic versatility, enabling the fine-tuning of compounds for specific biological targets.[5]
Molecular Profile of this compound
A precise understanding of a compound's structure and properties is the foundation of all subsequent research and development. This section elucidates the definitive identity of the title compound.
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is ethyl (2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate . The "(2Z)" designation is critical, defining the stereochemistry around the exocyclic double bond, where the highest priority groups (based on Cahn-Ingold-Prelog rules) are on the same side. The structure consists of a central 1,3-thiazolidin-4-one ring, with an ethyl acetate group attached via a ylidene (=CH-) bridge at the C-2 position.
Diagram: Structural representation of this compound.
Caption: Chemical structure of the title compound.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following table summarizes key properties, and the subsequent section details the expected spectroscopic fingerprints.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₃S | [6] |
| Molecular Weight | 187.22 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid | General Observation |
| Key Spectroscopic Data | See Below | [7] |
Expected Spectroscopic Signatures:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include: a triplet and a quartet for the ethyl group (CH₃ and CH₂ respectively), a singlet for the C-5 methylene protons (CH₂) of the thiazolidinone ring, a singlet for the vinylic proton (=CH), and a broad singlet for the amide proton (NH).[7]
-
¹³C NMR (DMSO-d₆): The carbon spectrum will confirm the carbon framework. Expect signals for the carbonyl carbons (C=O) of the ester and the thiazolidinone ring, carbons of the ethyl group, the C-5 methylene carbon, and carbons of the exocyclic double bond (C=C).[7]
-
IR (ATR): Infrared spectroscopy will identify key functional groups. Look for characteristic absorption bands for N-H stretching, C=O stretching (for both the amide and ester groups, which may overlap), and C=C stretching.[7]
-
Mass Spectrometry (EI-MS): This will confirm the molecular weight. The molecular ion peak [M]⁺ should be observed at m/z corresponding to the compound's molecular weight.
Synthesis and Mechanistic Insights
The synthesis of 2-ylidene-1,3-thiazolidin-4-ones is a well-established area of organic chemistry, often relying on condensation reactions.
Retrosynthetic Analysis and Strategy
From a retrosynthetic perspective, the most logical approach involves a Knoevenagel condensation. This reaction involves the condensation of a compound with an active methylene group (the 1,3-thiazolidin-4-one) with a carbonyl compound. However, for this specific target, a more direct route is the reaction between thiourea and diethyl acetylenedicarboxylate or a related derivative.
Diagram: Synthetic Workflow for this compound.
Caption: High-level workflow for synthesis and validation.
Self-Validating Synthetic Protocol
This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the final product's identity and purity.
Materials and Reagents:
-
Thiourea
-
Diethyl acetylenedicarboxylate
-
Absolute Ethanol
-
Sodium ethoxide (catalyst, optional but recommended for improved yield)
-
Standard laboratory glassware and reflux apparatus
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in absolute ethanol.
-
Reagent Addition: To this solution, add diethyl acetylenedicarboxylate (1.0 eq) dropwise. Scientist's Note: This reaction is often exothermic; controlling the addition rate prevents overheating. A catalytic amount of sodium ethoxide can be added at this stage to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product will typically precipitate as a solid.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. This step is crucial for removing any remaining impurities and obtaining a product of high purity suitable for biological assays.
-
Characterization (Validation): Dry the purified product under vacuum. Confirm its identity and purity by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) as outlined in Section 2.2. The experimental data must match the expected values for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not merely a chemical curiosity; it is a building block and a lead structure for developing novel therapeutic agents. The exocyclic double bond and the ester functionality provide key points for interaction with biological targets and for further chemical modification.
Key Therapeutic Areas of Interest:
-
Antimicrobial Agents: Thiazolidinone derivatives have been extensively studied for their antibacterial and antifungal properties.[8][9] The core structure can interfere with essential microbial processes.
-
Anticancer Activity: Many 2-ylidene-1,3-thiazolidin-4-ones have demonstrated potent anticancer activity, often by inhibiting key enzymes like protein kinases or by disrupting microtubule formation.[5][10]
-
Anti-inflammatory Effects: The scaffold is known to inhibit inflammatory mediators, making it a target for developing new anti-inflammatory drugs.[1][11]
-
Antifungal Development: Specific derivatives of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide have shown high activity against phytopathogenic fungi, suggesting potential applications in agriculture and medicine.[7][12]
The ethyl acetate moiety is particularly interesting. It can act as a hydrogen bond acceptor or be hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which can drastically alter the compound's solubility, cell permeability, and target-binding profile. This pro-drug potential is a key strategy in drug design.
Conclusion and Future Perspectives
This compound is a valuable heterocyclic compound that stands at the intersection of synthetic chemistry and pharmacology. Its straightforward synthesis and the proven therapeutic potential of the thiazolidinone scaffold make it an attractive starting point for drug discovery campaigns.[3][13] Future research should focus on creating libraries of derivatives through modification at the N-3 position and exploring their efficacy against a wider range of biological targets, including emerging drug-resistant microbial strains and specific cancer cell lines. The continued exploration of this and related scaffolds is a promising avenue for the development of next-generation therapeutics.
References
- 1. Synthetic and medicinal perspective of thiazolidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. distantreader.org [distantreader.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]
- 11. ijpdd.org [ijpdd.org]
- 12. researchgate.net [researchgate.net]
- 13. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Derivatives: A Guide to Investigating Biological Activity
Introduction: The Thiazolidinone Core - A Privileged Scaffold in Medicinal Chemistry
The 1,3-thiazolidin-4-one nucleus is a heterocyclic motif of significant interest in the field of drug discovery, recognized for its versatile pharmacological profile.[1] This "privileged scaffold" is present in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2] The unique structural features of the thiazolidinone ring allow for modifications at several positions, enabling the synthesis of diverse derivatives with tailored therapeutic properties. This document focuses on a specific class of these derivatives: Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its analogs. These compounds are characterized by an exocyclic double bond at the C2 position, a feature that contributes to their distinct biological activities.
This guide provides a comprehensive overview of the key biological activities associated with these derivatives and presents detailed, field-proven protocols for their evaluation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers, scientists, and drug development professionals with the tools to rigorously assess the therapeutic potential of this promising class of compounds.
I. Synthesis of this compound Derivatives: A General Approach
The synthesis of this compound derivatives typically involves a multi-step process. A common and efficient method is the reaction of an appropriate starting material with ethyl 2-bromoacetate. For instance, thiosemicarbazones can be cyclized with ethyl bromoacetate in the presence of a base like sodium acetate in ethanol to yield the desired thiazolidin-4-one derivatives.[3]
General Synthesis Workflow:
The following diagram illustrates a representative synthetic pathway.
Caption: A generalized workflow for the synthesis of thiazolidin-4-one derivatives.
II. Evaluation of Anticancer Activity: The MTT Assay
A significant area of investigation for thiazolidinone derivatives is their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a widely accepted and reliable colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5]
Scientific Rationale
The principle of the MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4] Therefore, a reduction in the purple color indicates a decrease in cell viability due to the cytotoxic effects of the test compound.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
This protocol is optimized for adherent cancer cell lines in a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Perform a cell count and adjust the cell density to the desired concentration (typically 1 x 10^5 to 1 x 10^6 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤ 0.5% DMSO).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the test compound wells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
MTT Assay Workflow Diagram:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
III. Assessment of Antimicrobial Activity: Broth Microdilution Method
Thiazolidinone derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[7][8]
Scientific Rationale
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The MBC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum. These two parameters provide a comprehensive assessment of the antimicrobial efficacy of a compound, distinguishing between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Detailed Protocol: Broth Microdilution for MIC and MBC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Sterile saline or PBS
-
Spectrophotometer
-
Appropriate agar plates for MBC determination
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Preparation of Compound Dilutions in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first well of a row, add 100 µL of the test compound at twice the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
This will result in wells with decreasing concentrations of the test compound in 100 µL of broth.
-
Include a growth control well (broth only) and a sterility control well (broth only, uninoculated).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an appropriate agar medium.
-
Incubate the agar plates overnight.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Data Presentation:
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| Derivative X | S. aureus | 16 | 32 |
| Derivative Y | E. coli | 8 | 16 |
| Positive Control | S. aureus | 1 | 2 |
IV. Investigating Anti-inflammatory Potential: In Vitro Assays
The anti-inflammatory properties of thiazolidinone derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the production of prostaglandins and nitric oxide (NO).
Scientific Rationale
Inflammation is a complex biological response involving the production of various mediators. Prostaglandins, synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2), are key players in the inflammatory cascade.[9] Nitric oxide, produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS), is another critical pro-inflammatory mediator.[10] Therefore, the inhibition of COX enzymes or the suppression of NO production are key indicators of anti-inflammatory activity.
Protocol 1: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay buffer
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Test compound
-
Positive control (e.g., celecoxib for COX-2, indomethacin for non-selective)
-
96-well plate
-
Microplate reader
Procedure:
A simplified procedure using a commercial kit (e.g., from Cayman Chemical or Sigma-Aldrich) is as follows:[11][12]
-
Prepare the assay buffer and other reagents as per the kit instructions.
-
Add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells.
-
Add the test compound at various concentrations or a vehicle control.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[11]
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for a short period (e.g., 2 minutes).[11]
-
Stop the reaction and add the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cell-based assay measures the effect of a compound on NO production by macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
LPS (from E. coli)
-
Test compound
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)[10]
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[13] Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).
-
Nitrite Measurement:
-
After incubation, collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.[14]
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard.
-
Determine the concentration of nitrite in the samples from the standard curve.
-
Calculate the percentage of NO inhibition.
-
Anti-inflammatory Pathway Diagram:
Caption: Simplified pathway of inflammation and potential targets for thiazolidinone derivatives.
V. Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The protocols detailed in this guide provide a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory activities. Rigorous and reproducible experimental design is paramount in drug discovery, and the causality-driven explanations provided for each protocol aim to empower researchers to not only execute these assays but also to interpret the results with a deep understanding of the underlying biological principles. Further investigations could explore the specific molecular targets and mechanisms of action of highly active derivatives, paving the way for their optimization and potential clinical development.
VI. References
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Available at: --INVALID-LINK--
-
Cell Viability Assays. Assay Guidance Manual. Available at: --INVALID-LINK--
-
MTT Cell Proliferation Assay. ATCC. Available at: --INVALID-LINK--
-
Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem. Available at: --INVALID-LINK--
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: --INVALID-LINK--
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: --INVALID-LINK--
-
MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: --INVALID-LINK--
-
COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. Available at: --INVALID-LINK--
-
In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem. Available at: --INVALID-LINK--
-
Broth Dilution Method for determining MIC and MBC values of... ResearchGate. Available at: --INVALID-LINK--
-
Broth Dilution Method for MIC Determination. Microbe Online. Available at: --INVALID-LINK--
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. Available at: --INVALID-LINK--
-
3.3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MCB). Bio-protocol. Available at: --INVALID-LINK--
-
Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. PubMed Central. Available at: --INVALID-LINK--
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: --INVALID-LINK--
-
COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich. Available at: --INVALID-LINK--
-
Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. National Institutes of Health. Available at: --INVALID-LINK--
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Molekul. Available at: --INVALID-LINK--
-
Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. National Institutes of Health. Available at: --INVALID-LINK--
-
2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: --INVALID-LINK--
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: --INVALID-LINK--
-
Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: --INVALID-LINK--
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. atcc.org [atcc.org]
- 7. protocols.io [protocols.io]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate as an antimicrobial agent.
An in-depth guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate as a potent antimicrobial agent.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health, threatening to undermine decades of medical progress. The relentless evolution of multidrug-resistant pathogens necessitates a paradigm shift in antimicrobial discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant interest, the thiazolidinone core stands out as a "magic nucleus" due to its versatile pharmacological profile.[1] Derivatives of 4-thiazolidinone, in particular, have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3]
This application note focuses on This compound , a member of the 4-thiazolidinone family. Its structure, featuring an exocyclic double bond and an acetate moiety, presents a unique pharmacophore for investigation. We provide a comprehensive guide, from the fundamental synthesis to detailed protocols for antimicrobial evaluation, designed to empower researchers in the quest for next-generation antimicrobial agents.
Part 1: Synthesis of this compound
Rationale: The synthesis of the title compound is efficiently achieved via a one-pot condensation/cyclization reaction. This approach is favored for its operational simplicity and good yields. The Knoevenagel condensation of a thiourea derivative with an appropriate carbonyl compound, followed by intramolecular cyclization with an α-haloacetate, forms the thiazolidinone ring. The following protocol outlines a representative synthetic route.
Experimental Protocol: One-Pot Synthesis
Materials:
-
Thiourea
-
Ethyl glyoxylate
-
Ethyl chloroacetate
-
Anhydrous sodium acetate
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve thiourea (10 mmol) and ethyl glyoxylate (10 mmol) in 100 mL of absolute ethanol.
-
Addition of Base: Add anhydrous sodium acetate (12 mmol) to the mixture. The acetate acts as a basic catalyst to facilitate the initial condensation reaction.
-
Initiation of Condensation: Stir the mixture at room temperature for 30 minutes. Monitor the formation of the intermediate via TLC.
-
Cyclization Step: Add ethyl chloroacetate (11 mmol) dropwise to the reaction mixture. This reagent provides the two-carbon unit required to close the thiazolidinone ring.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring for 6-8 hours. The elevated temperature drives the intramolecular cyclization and dehydration to completion.
-
Reaction Monitoring: Periodically check the reaction's progress using TLC (e.g., with a 4:6 ethyl acetate/hexane mobile phase). The disappearance of starting materials and the appearance of a new, more nonpolar spot indicates product formation.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A solid precipitate of the crude product should form.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the product from ethanol to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][4]
Caption: Workflow for the synthesis of the target compound.
Part 2: Protocols for Antimicrobial Susceptibility Testing
Rationale: To ascertain the antimicrobial potential of a novel compound, a standardized and reproducible methodology is critical. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines that ensure results are comparable across different studies. The broth microdilution method is a cornerstone of this evaluation, allowing for the quantitative determination of the Minimum Inhibitory Concentration (MIC).[5] Subsequently, the Minimum Bactericidal Concentration (MBC) can be determined to differentiate between static (growth-inhibiting) and cidal (killing) activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to find the lowest concentration of the compound that visibly inhibits microbial growth.
Materials:
-
This compound (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized microbial inoculum (~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)[6]
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the compound's stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well. This creates a concentration gradient.
-
Control Wells:
-
Positive Control: A row with a standard antibiotic instead of the test compound.
-
Negative Control (Growth): A well containing only broth and inoculum (no compound).
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate for 18-24 hours at the appropriate temperature.
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. If using a colorimetric indicator like resazurin, the MIC is the lowest concentration where no color change (e.g., from blue to pink) occurs.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest compound concentration that kills ≥99.9% of the initial inoculum.
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a sterile nutrient agar plate.
-
Incubation: Incubate the agar plate for 24 hours at the appropriate temperature.
-
Result Interpretation: The MBC is the lowest concentration from the MIC plate that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in CFU/mL.[7]
Caption: Workflow for MIC and MBC determination.
Part 3: Data Interpretation and Putative Mechanism of Action
Interpreting Susceptibility Data
The results from MIC and MBC assays provide quantitative measures of a compound's antimicrobial potency. This data can be summarized for clear comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | Gram-positive | 8 | 16 | Bactericidal |
| Bacillus subtilis | Gram-positive | 4 | 8 | Bactericidal |
| Escherichia coli | Gram-negative | 32 | >128 | Bacteriostatic |
| Pseudomonas aeruginosa | Gram-negative | 64 | >128 | Bacteriostatic |
| Candida albicans | Fungus | 16 | 32 | Fungicidal |
Note: Data is hypothetical and for illustrative purposes. Actual values must be determined experimentally. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Insights into the Mechanism of Action
Thiazolidinone derivatives are known to exert their antimicrobial effects through various mechanisms. Molecular docking studies and enzymatic assays on related compounds have suggested the inhibition of crucial bacterial enzymes that are absent in eukaryotes, making them attractive targets.[8] Two prominent proposed targets include:
-
MurB Ligase Inhibition: This enzyme is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Its inhibition leads to cell lysis and death.[8][9]
-
DNA Gyrase (GyrB) Inhibition: DNA gyrase is a topoisomerase responsible for managing DNA supercoiling during replication. Its inhibition disrupts DNA synthesis, leading to bacterial death.[8]
-
CYP51 Inhibition (Antifungal): In fungi, thiazolidinones may inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is vital for ergosterol biosynthesis, a key component of the fungal cell membrane.[6]
Further investigation through enzymatic assays and in-silico docking studies with this compound is required to elucidate its specific molecular target(s).
Caption: Proposed bacterial enzyme targets for thiazolidinones.
Conclusion and Future Outlook
This compound represents a promising scaffold in the development of new antimicrobial agents. The protocols detailed herein provide a robust framework for its synthesis and biological evaluation. Positive results from these initial screens should be followed by further studies, including:
-
Cytotoxicity Testing: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.[10]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and reduce toxicity.[7]
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of infection.
By systematically applying these methodologies, the scientific community can effectively explore the therapeutic potential of the thiazolidinone class and contribute to the vital pipeline of novel antimicrobial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
- 10. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Application Notes & Protocols for Investigating the Anticancer Properties of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Therapeutic Potential of the Thiazolidinone Scaffold
The thiazolidin-4-one scaffold is a prominent heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this class, derivatives of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate are emerging as a promising avenue for the development of novel chemotherapeutic agents.[2][3] These compounds possess a unique structural framework that allows for versatile chemical modifications, enabling the fine-tuning of their biological activity.
Extensive research has demonstrated that thiazolidinone derivatives can suppress tumor development through various mechanisms, such as inducing apoptosis (programmed cell death), triggering cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[4][5][6] Their ability to modulate critical signaling pathways makes them attractive candidates for targeted cancer therapy, potentially overcoming the limitations and side effects associated with conventional cytotoxic agents.[7]
This guide provides a comprehensive overview of the methodologies required to synthesize and evaluate the anticancer properties of these specific derivatives, with a focus on robust, self-validating protocols for determining cytotoxicity and elucidating the mechanism of apoptosis induction.
II. Core Chemical Structure & Synthesis Pathway
The foundational structure of these derivatives is characterized by a thiazolidinone ring with an ylidene acetate group at the 2-position. Modifications are typically introduced at the N-3 position of the thiazolidinone ring and on the ylidene moiety, allowing for the exploration of structure-activity relationships (SAR).
Caption: Core chemical structure of the title compound.
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a common synthetic route. Researchers should note that specific reaction conditions (solvent, temperature, catalysts) may need optimization based on the chosen reactants.[1][8][9]
Rationale: This multi-step synthesis first creates a thiourea intermediate, which then undergoes cyclization with an ethyl bromoacetate equivalent to form the core thiazolidinone ring. The final Knoevenagel condensation introduces the desired substituent and creates the exocyclic double bond.
Materials:
-
Substituted aniline or primary amine
-
Ammonium thiocyanate or appropriate isothiocyanate
-
Hydrochloric acid (HCl)
-
Ethyl chloroacetate or ethyl bromoacetate
-
Anhydrous sodium acetate
-
Aromatic aldehyde
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Synthesis of the Thiourea Intermediate:
-
Dissolve the selected substituted aniline (1 eq.) in a suitable solvent like ethanol.
-
Add ammonium thiocyanate (1.1 eq.) and concentrated HCl (catalytic amount).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice. Filter, wash the resulting precipitate with water, and dry to obtain the N-substituted thiourea.
-
-
Cyclization to form the Thiazolidinone Ring:
-
In a round-bottom flask, dissolve the synthesized thiourea (1 eq.) in glacial acetic acid.
-
Add ethyl chloroacetate (1.1 eq.) and anhydrous sodium acetate (1.5 eq.).
-
Reflux the mixture for 8-12 hours. The sodium acetate acts as a base to facilitate the cyclization.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the 3-substituted-2-thioxo-thiazolidin-4-one intermediate.
-
-
Knoevenagel Condensation:
-
This step is not always necessary depending on the desired final structure but is common for creating 5-ylidene derivatives. For the title compound, a different cyclization approach is often used. An alternative and more direct synthesis for the specified scaffold is as follows:
-
React a substituted thiourea with dialkyl acetylenedicarboxylate (DAAD) in a suitable solvent like ethanol.[2] This reaction proceeds under mild conditions and directly yields the thiazolidin-4-one ring with the ylidene acetate fragment.[2]
-
-
Purification and Characterization:
-
Purify the final product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
-
Characterize the structure and confirm purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]
-
III. Hypothesized Mechanism of Action: Induction of Apoptosis
A primary anticancer mechanism of many thiazolidinone derivatives is the induction of apoptosis.[6][7] This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins, particularly those in the Bcl-2 family. The proposed pathway suggests that these derivatives can inhibit anti-apoptotic proteins (like Bcl-2), leading to the activation of pro-apoptotic effectors (like Bax/Bak). This triggers mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[10]
Caption: Hypothesized apoptotic pathway induced by thiazolidinone derivatives.
IV. In Vitro Evaluation: Experimental Workflow & Protocols
A systematic approach is crucial for evaluating the anticancer potential of newly synthesized compounds. The workflow begins with a broad screening for cytotoxicity to determine effective concentrations, followed by more detailed mechanistic studies.
Caption: Standard workflow for in vitro anticancer evaluation.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11]
Rationale: This assay provides a quantitative measure of how a compound affects cell viability. By testing a range of concentrations, one can determine the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency. Using serum-free media during MTT incubation is critical to avoid interference from serum components that can reduce MTT or affect formazan solubilization.
Materials:
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO, then diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (medium with DMSO) and a negative control (medium only).
-
-
MTT Incubation:
-
After the treatment period, remove the medium containing the compound.
-
Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[14] Use a reference wavelength of >650 nm if desired to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
-
Data Presentation: Cytotoxicity of Thiazolidinone Derivatives
The results from the MTT assay are typically summarized in a table of IC₅₀ values. This allows for a direct comparison of the potency of different derivatives against various cancer cell lines.
| Compound ID | R-Group (at N-3) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| TZD-01 | Phenyl | 15.2 | 21.8 | 18.5 |
| TZD-02 | 4-Chlorophenyl | 8.7 | 12.4 | 9.1 |
| TZD-03 | 4-Methoxyphenyl | 11.3 | 16.5 | 13.2 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 | 1.1 |
| Note: The data presented is hypothetical and for illustrative purposes only. |
Protocol 3: Apoptosis Detection by Western Blot Analysis
Western blotting is a powerful technique to detect specific proteins and confirm the induction of apoptosis by analyzing key molecular markers.[10] The cleavage of caspases and their substrate, PARP, are hallmark events of apoptosis.[15][16]
Rationale: This protocol validates the mechanism of cell death observed in the viability assay. By treating cells with an IC₅₀ concentration of the test compound, we can assess its ability to activate the apoptotic cascade. The detection of cleaved (activated) forms of Caspase-3 and PARP provides strong evidence that the compound induces apoptosis.[15] A loading control (like β-actin) is essential to ensure equal protein loading across lanes for accurate quantification.
Materials:
-
Cancer cells treated with the test compound (at its IC₅₀) and a vehicle control.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment (gels, running buffer, etc.).
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescent (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
After treating cells in a 6-well plate for 24-48 hours, harvest them. For adherent cells, wash with ice-cold PBS before scraping.[10]
-
Lyse the cells with 100-150 µL of ice-cold RIPA buffer on ice for 30 minutes.[10][17]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant containing the total protein.[17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder.[10]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., cleaved Caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.[10]
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. An increase in the bands for cleaved Caspase-3 and cleaved PARP in the treated samples compared to the control indicates apoptosis induction. Normalize band intensity to the loading control (β-actin) for semi-quantitative analysis.[17]
-
V. References
-
Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry. --INVALID-LINK--
-
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Sayed, N. N. E., & Taha, M. O. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. Journal of Cancer Research and Clinical Oncology. --INVALID-LINK--
-
Abcam. (n.d.). MTT assay protocol. Abcam. --INVALID-LINK--
-
BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm. --INVALID-LINK--
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. --INVALID-LINK--
-
Al-Nahrain University. (2023, February 27). MTT (Assay protocol). protocols.io. --INVALID-LINK--
-
Grajeda-Iglesias, C., & Salas-Ambrosio, P. (2019). Thiazolidinediones as anti-cancer agents. Semantic Scholar. --INVALID-LINK--
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. --INVALID-LINK--
-
Abcam. (n.d.). Apoptosis western blot guide. Abcam. --INVALID-LINK--
-
ResearchGate. (2025, August 7). Thiazolidinediones as anti-cancer agents | Request PDF. ResearchGate. --INVALID-LINK--
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. --INVALID-LINK--
-
Juvale, K., & Singhvi, I. (2025, February 3). Thiazolidinedione derivatives: emerging role in cancer therapy. Medicinal Chemistry Research. --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: Western Blot Protocol for Apoptosis Markers Following Anti-TNBC Agent-1 Treatment. BenchChem. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Treatment. BenchChem. --INVALID-LINK--
-
Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. --INVALID-LINK--
-
Kumar, A., Sharma, S., Sharma, R., & Singh, P. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances. --INVALID-LINK--
-
Fassihi, A., et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules. --INVALID-LINK--
-
Bawazir, W. A., et al. (2025, February 13). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Advances. --INVALID-LINK--
-
El-Sayed, W. M., et al. (2024, October 24). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics. --INVALID-LINK--
-
Kumar, A., et al. (2022, October 28). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules. --INVALID-LINK--
-
Lesyk, R., et al. (2017). Anticancer screening (3 cell lines assay) data of compounds 7, 11, 13... ResearchGate. --INVALID-LINK--
-
Szychowski, K. A., et al. (2020). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules. --INVALID-LINK--
-
Laxmi, S. V., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. ResearchGate. --INVALID-LINK--
-
Vijaya Laxmi, S., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. --INVALID-LINK--
-
PubChem. (n.d.). ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate. PubChem. --INVALID-LINK--
-
Al-Masoudi, N. A., et al. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. --INVALID-LINK--
-
Kumar, A. S., et al. (2025, August 9). Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. ResearchGate. --INVALID-LINK--
-
Aboul-Maged, A. A., et al. (2023). Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents. Bioorganic Chemistry. --INVALID-LINK--
-
Abdullah, J. H., & Yahya, T. A. (2024, May 12). SYNTHESIS OF NEW THIAZOLIDINDIONE AND THIADIAZOLE DERIVATIVES AS ANTICANCER AGENTS. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2025, August 6). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells | Request PDF. ResearchGate. --INVALID-LINK--
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
- 3. Buy ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (EVT-3151045) | 568552-90-9 [evitachem.com]
- 4. Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones as anti-cancer agents. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. nanobioletters.com [nanobioletters.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Antidiabetic Potential of Thiazolidinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Thiazolidinone Scaffold in Diabetes Research
Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge.[1] The search for novel, effective, and safe antidiabetic agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the thiazolidin-4-one nucleus has emerged as a "privileged pharmacophore" due to its diverse biological activities, most notably its antidiabetic potential.[2][3] Clinically approved drugs like Pioglitazone are a testament to the therapeutic viability of this core structure.[2]
This guide provides a comprehensive overview of the mechanisms of action of thiazolidinone compounds and detailed protocols for their synthesis and evaluation as potential antidiabetic agents. We will delve into both in vitro and in vivo methodologies, offering insights into experimental design and data interpretation to empower researchers in their quest for novel therapeutics.
Mechanisms of Antidiabetic Action: A Multi-Target Approach
The therapeutic efficacy of thiazolidinone derivatives in managing diabetes stems from their ability to interact with multiple biological targets.[2][3] Understanding these mechanisms is crucial for designing rational screening funnels and for the development of next-generation compounds with improved potency and safety profiles.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
The most well-established mechanism of action for many thiazolidinones, including the "glitazone" class of drugs, is their role as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5][6][7] PPARγ is a nuclear receptor predominantly expressed in adipose tissue that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[6][8][9]
Mechanism of Action: Upon binding to PPARγ, thiazolidinone compounds induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes.[6] This cascade of events results in:
-
Enhanced Insulin Sensitivity: By modulating the expression of genes involved in glucose and lipid metabolism, such as lipoprotein lipase and GLUT4 glucose transporter, thiazolidinones improve insulin sensitivity in adipose tissue, muscle, and the liver.[6]
-
Adipokine Regulation: PPARγ activation favorably alters the secretion of adipokines, hormones produced by fat cells.[5][7] This includes an increase in the production of adiponectin, which has insulin-sensitizing and anti-atherogenic properties.[5][7]
-
Fatty Acid Redistribution: Thiazolidinediones promote the uptake and storage of fatty acids in peripheral adipose tissue, thereby reducing circulating free fatty acid levels and mitigating the lipotoxicity that contributes to insulin resistance.[5][7]
Signaling Pathway: PPARγ Activation by Thiazolidinones
References
- 1. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship analysis of thiazolidineones: potent antidiabetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nps.org.au [nps.org.au]
- 6. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Bioactivity
Prepared by: Gemini, Senior Application Scientist
Introduction
The thiazolidinone scaffold is a prominent heterocyclic ring system recognized as a "privileged structure" in medicinal chemistry.[1][2] Derivatives of 4-thiazolidinone have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The versatility of the thiazolidinone ring, which allows for modifications at positions 2, 3, and 5, enables the generation of diverse chemical entities with varied biological targets.[4] Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate belongs to this promising class of compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of its potential bioactivities. The protocols outlined herein are based on established methodologies for analogous thiazolidinone derivatives and are designed to provide a robust framework for preliminary screening and mechanistic studies.
I. Anticancer Activity Evaluation
Thiazolidinone derivatives have been extensively investigated for their potential as anticancer agents, exhibiting cytotoxic and cytostatic effects on various cancer cell lines.[1][5][6] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][7]
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, Caco-2 - colorectal adenocarcinoma) in appropriate media until they reach the logarithmic growth phase.[6]
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
B. Apoptosis Induction: Caspase-3 Activity Assay
A key mechanism of anticancer drugs is the induction of apoptosis. Caspases are a family of proteases that play a crucial role in this process. Caspase-3 is a key executioner caspase.
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the cytotoxicity protocol.
-
After treatment, collect the cells and lyse them using a chilled lysis buffer.
-
-
Caspase-3 Activity Measurement:
-
Quantify the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
-
Anticipated Results for Anticancer Evaluation
| Cell Line | Compound Concentration (µM) | % Cell Viability (MTT Assay) | Relative Caspase-3 Activity |
| A549 | 1 | 95 ± 4.2 | 1.1 ± 0.1 |
| 10 | 78 ± 3.5 | 1.8 ± 0.2 | |
| 50 | 45 ± 2.8 | 3.5 ± 0.3 | |
| 100 | 21 ± 1.9 | 5.2 ± 0.4 | |
| MCF-7 | 1 | 98 ± 3.9 | 1.0 ± 0.1 |
| 10 | 85 ± 4.1 | 1.5 ± 0.2 | |
| 50 | 52 ± 3.3 | 2.9 ± 0.3 | |
| 100 | 30 ± 2.5 | 4.1 ± 0.4 |
-
Data are representative and presented as mean ± standard deviation.
Caption: Workflow for in vitro anticancer activity evaluation.
II. Antimicrobial Activity Screening
Thiazolidinone derivatives have been reported to possess significant antibacterial and antifungal properties.[8][9][10] The following protocols are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the test compound.
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.
-
Preparation of Bacterial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute the adjusted suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the test compound stock solution (in a suitable solvent like DMSO, with appropriate controls) to the first well and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without the compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
-
B. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Anticipated Results for Antimicrobial Screening
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | >128 |
| Pseudomonas aeruginosa | >128 | >128 |
| Candida albicans | 16 | 32 |
-
Data are representative.
Caption: Workflow for MIC and MBC determination.
III. Anti-inflammatory Activity Assessment
Thiazolidinone derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory enzymes like cyclooxygenase (COX).[11][12][13][14][15]
A. In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The assay is based on the oxidation of a chromogenic substrate by the peroxidase component of the COX enzymes.
-
Reagent Preparation:
-
Use a commercial COX inhibitor screening assay kit.
-
Prepare the assay buffer, heme, and arachidonic acid solutions as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound. Include a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective) as a positive control.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Anticipated Results for COX Inhibition
| Enzyme | IC₅₀ (µM) |
| COX-1 | 25.8 |
| COX-2 | 8.2 |
-
Data are representative and suggest potential COX-2 selectivity.
B. Potential Mechanism of Action
The diverse bioactivities of thiazolidinone derivatives suggest they may interact with multiple cellular targets. The observed anticancer, antimicrobial, and anti-inflammatory effects could be interconnected through modulation of fundamental cellular processes.
Caption: Potential multi-target bioactivity of the test compound.
IV. Conclusion and Future Directions
The protocols detailed in these application notes provide a foundational framework for the in vitro evaluation of this compound. Based on the extensive research on the 4-thiazolidinone scaffold, it is plausible that this compound will exhibit interesting bioactivities. The initial screening for anticancer, antimicrobial, and anti-inflammatory effects will guide further, more in-depth mechanistic studies. Future work could involve investigating the compound's effects on specific signaling pathways, its potential for synergistic effects with existing drugs, and its safety profile in normal cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies | Semantic Scholar [semanticscholar.org]
- 8. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its Isomers
Introduction: The 4-Thiazolidinone Scaffold and a Note on Isomerism
The 1,3-thiazolidin-4-one nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this ring system exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2] The synthetic accessibility and the ability to readily functionalize the thiazolidinone core make it an attractive target for drug discovery and development programs.
This document provides a detailed protocol for the synthesis of an acetate-substituted thiazolidinone. It is critical to address a point of structural nuance from the outset. The name "Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate" implies an exocyclic double bond at the C2 position. However, the common and most synthetically accessible route, involving a Knoevenagel condensation, proceeds via the highly reactive methylene group at the C5 position. This leads to the thermodynamically more stable isomer, Ethyl 2-(4-oxo-1,3-thiazolidin-5-ylidene)acetate .
This protocol will therefore detail the robust, field-proven, two-step synthesis of the 5-ylidene isomer, a valuable compound in its own right. The causality behind this regioselectivity will be explained in the mechanism section.
Scientific Principles and Reaction Mechanisms
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis. This process involves two classic organic reactions.
Part I: Hantzsch-Type Thiazole Synthesis of the Intermediate
The formation of the 2-imino-1,3-thiazolidin-4-one ring is a variation of the Hantzsch thiazole synthesis.[3][4] The reaction between thiourea and chloroacetic acid proceeds via two key steps.
-
S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion. This forms an S-alkylated isothiourea intermediate.
-
Intramolecular Cyclization: The terminal amino group of the intermediate then performs a nucleophilic attack on the carboxylic acid's carbonyl carbon, followed by dehydration, to form the stable five-membered thiazolidinone ring.[5]
Part II: Knoevenagel Condensation for the Final Product
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[6][7]
-
Enolate Formation: In the presence of a base (e.g., piperidine or sodium acetate), a proton is abstracted from the C5 carbon of the thiazolidinone ring. This carbon is flanked by two electron-withdrawing groups (the ring nitrogen and the C4-carbonyl), making its protons acidic and facilitating the formation of a resonance-stabilized enolate. This inherent reactivity at C5 is why the 5-ylidene isomer is preferentially formed.
-
Nucleophilic Addition: The resulting enolate attacks the electrophilic carbonyl carbon of ethyl glyoxylate.
-
Dehydration: The resulting aldol-type adduct is unstable and readily eliminates a molecule of water to yield the final, conjugated product, Ethyl 2-(4-oxo-1,3-thiazolidin-5-ylidene)acetate.
Detailed Experimental Protocol
General Safety Precautions: This protocol involves hazardous materials. Thiourea is a suspected human carcinogen and is harmful if swallowed.[8] Ethyl chloroacetate and chloroacetic acid are toxic, corrosive, and lachrymatory (tear-inducing).[9][10] All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[11][12]
Part I: Synthesis of 2-Imino-1,3-thiazolidin-4-one (Intermediate 1)
This protocol is adapted from a reliable procedure for producing pseudothiohydantoin.[13]
Reagents and Materials
| Reagent/Material | MW ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| Thiourea | 76.12 | 38.06 g | 0.50 | 1.0 |
| Chloroacetic Acid | 94.50 | 47.25 g | 0.50 | 1.0 |
| Water (Deionized) | 18.02 | 75 mL | - | - |
| Sodium Acetate | 82.03 | 61.5 g | 0.75 | 1.5 |
| Water (for NaOAc) | 18.02 | 150 mL | - | - |
| Ethanol (95%) | - | As needed | - | - |
Equipment
-
1 L three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter flask
-
Beakers (2 L, 250 mL)
Procedure
-
Reaction Setup: To a 1 L round-bottom flask, add thiourea (38.06 g, 0.50 mol), chloroacetic acid (47.25 g, 0.50 mol), and 75 mL of water.
-
Rationale: Water serves as the solvent for this initial condensation step.
-
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture in a heating mantle. A vigorous, exothermic reaction will commence as the solids dissolve. Once the initial reaction subsides, maintain a gentle reflux for 1 hour.
-
Rationale: Refluxing provides the necessary activation energy and ensures the cyclization reaction goes to completion.
-
-
Neutralization and Precipitation: While the reaction is refluxing, prepare a solution of sodium acetate (61.5 g) in 150 mL of warm water in a 2 L beaker.
-
After the 1-hour reflux, pour the hot reaction mixture directly into the warm sodium acetate solution. Stir vigorously. A thick white precipitate of the product will form immediately.
-
Rationale: The crude product exists as a hydrochloride salt. Sodium acetate acts as a base to neutralize the salt and precipitate the free imine, which is less soluble in water.
-
-
Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) and then with a small amount of cold ethanol to aid in drying.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Yield: 45-50 g (78-86%).
-
Appearance: White crystalline solid.
-
Melting Point: ~255-258 °C (decomposes).[13]
-
Part II: Synthesis of Ethyl (2Z)-2-(4-oxo-1,3-thiazolidin-5-ylidene)acetate
Reagents and Materials
| Reagent/Material | MW ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| 2-Imino-1,3-thiazolidin-4-one (from Part I) | 116.14 | 11.61 g | 0.10 | 1.0 |
| Ethyl Glyoxylate (50% in Toluene) | 102.09 | 20.42 g | 0.10 | 1.0 |
| Piperidine | 85.15 | ~1 mL | - | Cat. |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Ethanol | 46.07 | As needed | - | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Buchner funnel and filter flask
-
Ice bath
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 2-imino-1,3-thiazolidin-4-one (11.61 g, 0.10 mol) in 100 mL of glacial acetic acid.
-
Rationale: Acetic acid serves as both a solvent and a co-catalyst for the condensation.
-
-
Addition of Reagents: To the stirred suspension, add the ethyl glyoxylate solution (20.42 g, 0.10 mol) followed by piperidine (1 mL).
-
Rationale: Ethyl glyoxylate is the carbonyl component. Piperidine is a basic catalyst that facilitates the deprotonation of the C5-methylene group, initiating the Knoevenagel condensation.[14]
-
-
Condensation Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating is required to overcome the activation energy for the condensation and subsequent dehydration.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring. This will cause the complete precipitation of the product.
-
Rationale: The product is poorly soluble in water, making this an effective method for isolation.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water to remove residual acetic acid and piperidine.
-
Recrystallize the crude product from hot ethanol to obtain the pure Ethyl (2Z)-2-(4-oxo-1,3-thiazolidin-5-ylidene)acetate.
-
Expected Yield: 14-16 g (70-80%).
-
Appearance: Typically a pale yellow or off-white solid.
-
Characterization: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key ¹H NMR signals would include the vinyl proton (=CH) and the ethyl ester signals (a quartet and a triplet).
-
References
- 1. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemos.de [chemos.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Thiazolidinone Derivatives as Versatile Enzyme Inhibitors
Prepared by: Gemini, Senior Application Scientist
Introduction: The Thiazolidinone Scaffold - A Privileged Structure in Drug Discovery
Thiazolidinone derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4] The core of these molecules is the thiazolidinone ring, a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group.[5] The versatility of this scaffold lies in the ability to introduce various substituents at different positions of the ring, allowing for the fine-tuning of their biological and physicochemical properties. This chemical tractability has led to the development of thiazolidinone derivatives as potent inhibitors of a diverse range of enzymes, making them promising candidates for the treatment of numerous diseases, including cancer, diabetes, and infectious diseases.[4][6][7]
This guide provides a comprehensive overview of thiazolidinone derivatives as enzyme inhibitors, detailing their synthesis, key enzymatic targets, and protocols for evaluating their inhibitory potential.
General Synthesis of Thiazolidinone Derivatives
The synthesis of thiazolidinone derivatives is often achieved through a one-pot, multi-component reaction, which is an efficient and environmentally friendly approach.[3][8] A common method involves the cyclocondensation of an aromatic aldehyde, a primary amine, and thioglycolic acid.[8][9]
Protocol 1: One-Pot Synthesis of 2,3-Disubstituted-4-Thiazolidinones
This protocol describes a general procedure for the synthesis of 2,3-disubstituted-4-thiazolidinones, a common class of these derivatives.
Materials:
-
Substituted aromatic aldehyde (10 mmol)
-
Substituted primary amine (10 mmol)
-
Thioglycolic acid (10 mmol)
-
Ethanol (50 mL)
-
Zinc chloride (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) and the primary amine (10 mmol) in 25 mL of ethanol.
-
Reflux the mixture for 1-2 hours to form the Schiff base intermediate.[8]
-
To the reaction mixture, add thioglycolic acid (10 mmol) and a catalytic amount of zinc chloride.[8]
-
Reflux the resulting mixture for an additional 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with constant stirring.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Reflux: The application of heat is necessary to overcome the activation energy for the condensation reactions, leading to the formation of the Schiff base and subsequent cyclization.
-
Catalyst: Zinc chloride, a Lewis acid, is often used to catalyze the reaction by activating the carbonyl group of the aldehyde and facilitating the cyclization step.
-
One-Pot Reaction: This approach improves efficiency and reduces waste by combining multiple reaction steps in a single vessel without isolating the intermediate Schiff base.[10]
Diagram of the General Synthesis Workflow:
Caption: General workflow for the one-pot synthesis of thiazolidinone derivatives.
Key Enzyme Targets and Mechanisms of Inhibition
Thiazolidinone derivatives have been shown to inhibit a wide range of enzymes implicated in various diseases.[1][6] The mechanism of action often involves the interaction of the thiazolidinone scaffold and its substituents with the active site or allosteric sites of the target enzyme.[6]
Aldose Reductase (AR) in Diabetic Complications
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy.[11][12] Thiazolidinone derivatives, particularly 2,4-thiazolidinediones and rhodanines, have been extensively studied as aldose reductase inhibitors (ARIs).[11]
-
Mechanism of Inhibition: These compounds typically act as competitive or non-competitive inhibitors, binding to the active site of AR and preventing the reduction of glucose to sorbitol.[13]
Protein Tyrosine Phosphatase 1B (PTP1B) in Diabetes and Obesity
PTP1B is a negative regulator of insulin signaling, and its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity.[14][15] Thiazolidinone derivatives have emerged as potent and selective inhibitors of PTP1B.[16][17][18]
-
Mechanism of Inhibition: These inhibitors can be competitive, non-competitive, or mixed-type.[14] They often interact with the catalytic site of PTP1B, preventing the dephosphorylation of the insulin receptor.[14][17]
Cyclooxygenase-2 (COX-2) in Inflammation and Cancer
COX-2 is an enzyme that plays a crucial role in inflammation and is also overexpressed in various types of cancer.[19] Thiazolidinone derivatives have been designed and evaluated as selective COX-2 inhibitors.[19][20]
-
Mechanism of Inhibition: Molecular docking studies suggest that these compounds bind to the active site of COX-2, interacting with key residues like Ser530, Tyr355, and Arg120.[19]
Bacterial Enzymes in Infectious Diseases
The rise of antibiotic resistance has spurred the search for new antibacterial agents.[2] Thiazolidinones have shown promise as inhibitors of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[4][21]
-
Mechanism of Inhibition: By inhibiting MurB, thiazolidinones disrupt the formation of the bacterial cell wall, leading to cell death.[21]
Viral Enzymes in Infectious Diseases
Thiazolidinone derivatives have also demonstrated antiviral activity by targeting key viral enzymes.[1][22] Examples include the inhibition of HIV reverse transcriptase and the main protease (Mpro) of SARS-CoV-2.[6][23][24]
-
Mechanism of Inhibition: For SARS-CoV-2 Mpro, the thiazolidinone core can act as a mimetic of the Gln amino acid of the natural substrate, with other parts of the molecule forming key interactions with catalytic residues like His-41.[23]
Protocols for Evaluating Enzyme Inhibition
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of thiazolidinone derivatives against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and detection method will need to be optimized for each enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Thiazolidinone derivative stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader (for absorbance, fluorescence, or luminescence)
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the thiazolidinone derivative in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Prepare the enzyme solution in the assay buffer to the desired final concentration.
-
Prepare the substrate solution in the assay buffer to the desired final concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Thiazolidinone derivative solution (or DMSO for control)
-
Enzyme solution
-
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Detection:
-
Measure the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The kinetic or endpoint reading will depend on the specific assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the thiazolidinone derivative compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Diagram of the Enzyme Inhibition Assay Workflow:
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Data Presentation and Interpretation
The inhibitory potency of thiazolidinone derivatives is typically expressed as the IC50 value. A lower IC50 value indicates a more potent inhibitor. It is crucial to perform dose-response experiments to accurately determine the IC50.
Table 1: Examples of Thiazolidinone Derivatives as Enzyme Inhibitors
| Enzyme Target | Thiazolidinone Derivative Class | Example Compound | IC50 Value | Therapeutic Area | Reference |
| Aldose Reductase | 2,4-Thiazolidinedione | Benzothiazole-tethered hybrid | 0.16 µM | Diabetic Complications | [12] |
| PTP1B | (5-Arylidene-4-oxothiazolidin-3-yl)alkanoic acid | Compound 2e | 24.6 µM | Diabetes | [14] |
| COX-2 | Diphenylthiazole-thiazolidinone | Compound 10b | 0.2 µM (EGFR) | Cancer | [25] |
| MurB | 4-Thiazolidinone | (aS)a-Butyl-2-[3-[4-(1,1-dimethylethyl)phenoxy]phenyl]-4-oxo-3-thiazolidineacetic acid | 7.7 µM | Antibacterial | [21] |
| Carbonic Anhydrase IX | Thiazolidinone | Novel non-sulfonamide derivatives | KI < 25 µM | Cancer | [26][27][28] |
Structure-Activity Relationship (SAR) Insights
SAR studies are essential for optimizing the inhibitory activity and selectivity of thiazolidinone derivatives. These studies involve systematically modifying the structure of the lead compound and evaluating the effect on its biological activity.
Key SAR Observations:
-
Substituents on the Aryl Rings: The nature and position of substituents on the aromatic rings attached to the thiazolidinone core can significantly influence inhibitory potency and selectivity.[6] For example, electron-donating or electron-withdrawing groups can alter the electronic properties and binding interactions with the target enzyme.[7]
-
Lipophilicity: The lipophilicity (logP) of the derivatives can impact their ability to cross cell membranes and reach the target enzyme.[19][20]
-
Stereochemistry: The stereochemistry at chiral centers in the thiazolidinone ring or its substituents can be critical for achieving optimal binding to the enzyme's active site.
Conclusion
Thiazolidinone derivatives represent a highly versatile and privileged scaffold in the field of drug discovery. Their synthetic accessibility and the wide range of biological activities, particularly as enzyme inhibitors, make them attractive candidates for the development of novel therapeutics. The protocols and information provided in this guide offer a solid foundation for researchers and scientists to explore the potential of thiazolidinone derivatives in their own drug development programs. Further investigation into the SAR and mechanism of action of these compounds will undoubtedly lead to the discovery of new and more effective enzyme inhibitors for a variety of diseases.
References
- 1. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wiadomoscilekarskie.pl [wiadomoscilekarskie.pl]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Thiazolidinone Derivatives as Next-Generation Antifungal Scaffolds: Synthesis and QSAR Study – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Ongoing Search for Multitarget Ligands as Potential Agents for Diabetes Mellitus and Its Long-Term Complications: New Insights into (5-Arylidene-4-oxothiazolidin-3-yl)alkanoic Acid Derivatives [mdpi.com]
- 15. Protein tyrosine phosphatase 1B inhibitors: a molecular level legitimate approach for the management of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzothiazole benzimidazole (S)-isothiazolidinone derivatives as protein tyrosine phosphatase-1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. ijpcat.com [ijpcat.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and in silico screening of benzoxazole–thiazolidinone hybrids as potential inhibitors of SARS-CoV-2 proteases - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07504G [pubs.rsc.org]
- 25. scispace.com [scispace.com]
- 26. Novel thiazolidinone-containing compounds, without the well-known sulphonamide zinc-binding group acting as human carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel thiazolidinone-containing compounds, without the well-known sulphonamide zinc-binding group acting as human carbonic anhydrase IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Troubleshooting & Optimization
Optimizing the synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Welcome to the Technical Support Center for the synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. As a Senior Application Scientist, my goal is to provide you with clear, actionable guidance rooted in established chemical principles to help you navigate the challenges of this synthesis. This guide is structured as a dynamic resource, addressing common problems and fundamental questions to ensure your experimental success.
Technical Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each entry details potential causes and provides validated solutions.
Question 1: My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes?
Answer: Low or no yield in this reaction, which is a variation of the Hantzsch thiazole synthesis followed by condensation, typically points to issues with reagents, reaction conditions, or the work-up procedure.
-
Causality Analysis:
-
Reagent Quality: The primary reagents are thiourea and ethyl chloroacetate. Thiourea can absorb moisture, and old ethyl chloroacetate can hydrolyze or decompose. Impurities in either can inhibit the reaction or lead to side products.
-
Reaction Conditions: The initial S-alkylation of thiourea by ethyl chloroacetate and the subsequent intramolecular cyclization are sensitive to temperature and reaction time. Insufficient heating can lead to an incomplete reaction. Conversely, prolonged heating at high temperatures, especially during the work-up, can cause hydrolysis of the imino group or the ester moiety, reducing the yield.[1]
-
Stoichiometry: A slight excess of ethyl chloroacetate (approx. 1.02 moles per 1 mole of thiourea) is often used to ensure the complete consumption of thiourea.[1]
-
Work-up & Isolation: The initial product formed is the hydrochloride salt of 2-amino-1,3-thiazolidin-4-one, which is soluble in the ethanolic filtrate. The target product, often referred to as pseudothiohydantoin in older literature, is isolated after neutralization. Improper neutralization or premature cooling can lead to loss of product.
-
-
Recommended Solutions:
-
Reagent Verification: Use dry, high-purity thiourea. If possible, distill ethyl chloroacetate before use.
-
Condition Optimization: Maintain a gentle reflux in ethanol for the recommended duration (typically 3 hours).[1] Avoid excessively vigorous boiling.
-
Isolation Protocol: After the initial reflux and cooling, it is crucial to filter the solid crude hydrochloride product. The key step is then to dissolve this intermediate in hot water and add a solution of sodium acetate. This neutralizes the hydrochloride, precipitating the desired free base product upon cooling.[1] Using a stronger base like sodium carbonate has been shown to decrease yields by 10%.[1]
-
Question 2: The final product has a distinct yellow color instead of being a white or off-white solid. What causes this discoloration?
Answer: A yellow tint in the final product is a common issue, typically indicating the presence of oxidation byproducts.
-
Causality Analysis:
-
The thiazolidinone ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of dissolved oxygen. This can lead to the formation of colored impurities.
-
-
Recommended Solutions:
-
Degas Solvents: During the recrystallization step, use water that has been freshly boiled. This expels dissolved oxygen, minimizing the risk of oxidation and helping to yield a colorless product.[1]
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation if discoloration is a persistent issue.
-
Question 3: I'm having difficulty with purification. My NMR spectrum shows multiple sets of peaks, suggesting a mixture. What are the likely impurities?
Answer: A complex product mixture can arise from side reactions or incomplete conversion of intermediates. The reaction of thioureas with α-halo esters can sometimes yield various products beyond the expected thiazolidinone.[2][3]
-
Causality Analysis:
-
Unreacted Starting Materials: Thiourea or ethyl chloroacetate may be present if the reaction did not go to completion.
-
Intermediate Salt: The most common "impurity" is the hydrochloride salt of the cyclized intermediate before neutralization. Its solubility differs from the final product. The yield of this crude hydrochloride is typically around 126 g per mole of thiourea.[1]
-
Hydrolysis Products: As mentioned, excessive heating or the use of a strong base can cause hydrolysis at the ester or within the heterocyclic ring.
-
Alternative Cyclization/Condensation: Depending on the precise conditions, other condensation pathways or side reactions related to the Knoevenagel condensation can occur, leading to different isomers or byproducts.[4]
-
-
Recommended Solutions:
-
Two-Step Isolation: Adhere strictly to the two-step isolation process. First, isolate the crude hydrochloride salt by filtering the cooled reaction mixture. Wash this solid with a small amount of cold ethanol to remove soluble impurities.[1]
-
Controlled Neutralization: Dissolve the isolated hydrochloride in hot, freshly boiled water and add a solution of sodium acetate trihydrate. This specifically targets the neutralization and precipitation of the desired product, leaving many potential impurities behind in the aqueous solution.[1]
-
Recrystallization: The final product can be further purified by recrystallization from ethanol to remove any remaining minor impurities.[5]
-
Frequently Asked Questions (FAQs)
This section covers broader concepts related to the synthesis.
Q1: What is the underlying reaction mechanism for this synthesis?
A1: The synthesis proceeds through two primary stages:
-
S-Alkylation: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion. This forms an S-ethyl acetate isothiouronium salt intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester group. This intramolecular condensation results in the formation of the five-membered thiazolidinone ring and the elimination of ethanol. The product is initially protonated, forming a hydrochloride salt.
-
Tautomerization/Neutralization: After neutralization, the intermediate exists in equilibrium with its ylidene tautomer. The exocyclic double bond in this compound is the more stable form due to extended conjugation.
Below is a diagram illustrating the reaction pathway.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Welcome to the technical support center dedicated to improving the reaction yield of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on providing practical, field-proven insights to help you navigate the complexities of this synthesis and achieve higher yields and purity.
Introduction to the Synthesis Pathway
The synthesis of this compound is typically approached as a two-step process. The first step involves the formation of the core heterocyclic structure, 2-iminothiazolidin-4-one (also known as pseudothiohydantoin), from the reaction of thiourea and an ethyl haloacetate. The second step is the introduction of the ethylidene acetate moiety, which can be achieved through a Knoevenagel-type condensation. This guide will address both stages of the synthesis, providing specific guidance for each.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-Iminothiazolidin-4-one (Pseudothiohydantoin)
This initial step is a classic cyclization reaction. While generally robust, optimizing this step is crucial for a high overall yield of the final product.
Frequently Asked Questions (FAQs) - Step 1
Q1: What is the mechanism of the reaction between thiourea and ethyl chloroacetate?
A1: The reaction proceeds through an initial S-alkylation of the thiourea by ethyl chloroacetate to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ester carbonyl group, leading to the formation of the five-membered thiazolidinone ring with the elimination of ethanol. The reaction is typically carried out under reflux in a protic solvent like ethanol.
Q2: My yield of 2-iminothiazolidin-4-one is low. What are the common causes?
A2: Low yields in this step can often be attributed to several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Hydrolysis of the imino group: The imino group in the product is susceptible to hydrolysis, especially during workup or if the reaction conditions are too harsh.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product.
-
Purity of reactants: Ensure that the thiourea and ethyl chloroacetate are of high purity.
Q3: What is the solid that precipitates from the reaction mixture?
A3: The initial precipitate is the hydrochloride salt of 2-iminothiazolidin-4-one. This salt is then typically neutralized with a base, such as sodium acetate, to afford the free base form of the product.
Troubleshooting Guide - Step 1
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Increase the reflux time and monitor the reaction progress by TLC. Ensure the reaction temperature is maintained at the reflux point of the solvent. |
| Low purity of starting materials. | Use freshly purified thiourea and ethyl chloroacetate. | |
| Product is a Yellowish Color | Oxidation during workup. | It is recommended to use freshly boiled water during the workup to expel dissolved oxygen, which can cause discoloration of the final product.[1] |
| Difficulty in Isolating the Product | Product remains dissolved in the filtrate. | Ensure the reaction mixture is cooled sufficiently to allow for complete precipitation of the hydrochloride salt. |
| Low Yield After Neutralization | Hydrolysis of the imino group. | Avoid prolonged boiling during the neutralization step. Using a milder base like sodium acetate is preferable to stronger bases like sodium carbonate, which can lead to a drop in yield.[1] |
Detailed Experimental Protocol - Step 1
This protocol is adapted from a well-established procedure for the synthesis of pseudothiohydantoin.[1]
Materials:
-
Thiourea (1.0 mole)
-
Ethyl chloroacetate (1.02 moles)
-
95% Ethanol
-
Sodium acetate trihydrate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in 95% ethanol by refluxing for 10-15 minutes.
-
Slowly add ethyl chloroacetate to the refluxing solution over 15-20 minutes.
-
Continue to reflux the mixture for an additional 3 hours.
-
Allow the mixture to cool to room temperature. The hydrochloride salt of the product will precipitate.
-
Filter the solid precipitate by suction and wash with a small amount of cold ethanol.
-
Dissolve the crude hydrochloride salt in hot, freshly boiled water.
-
Add a boiling solution of sodium acetate trihydrate in water to the dissolved salt.
-
Heat the mixture to boiling and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to complete crystallization.
-
Filter the crystalline product, wash with cold water, and dry to a constant weight.
Caption: Workflow for the synthesis of 2-iminothiazolidin-4-one.
Part 2: Synthesis of this compound
This second step involves a condensation reaction to introduce the ethylidene acetate group. Based on established organic chemistry principles, a Knoevenagel-type condensation is a plausible and effective approach.
Frequently Asked Questions (FAQs) - Step 2
Q1: What is a Knoevenagel condensation and why is it suitable for this reaction?
A1: The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a base. In this case, the methylene group of 2-iminothiazolidin-4-one can be activated by a base to act as a nucleophile, which can then attack a suitable C2 electrophile. This is a common and effective method for forming carbon-carbon double bonds.
Q2: What is a suitable C2 electrophile for this reaction?
A2: A suitable electrophile would be a two-carbon compound containing a carbonyl group and an ethyl ester. Ethyl glyoxylate is a strong candidate for this role. Alternatively, diethyl acetylenedicarboxylate (DEAD) has been shown to react with similar heterocyclic systems to form ylidene acetate derivatives.
Q3: What are the best catalysts and solvents for this Knoevenagel condensation?
A3: The choice of catalyst and solvent is critical for the success of the Knoevenagel condensation.
-
Catalysts: Weak bases are typically preferred to avoid self-condensation of the electrophile. Common choices include piperidine, pyridine, or ammonium salts like ammonium acetate.
-
Solvents: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol or acetic acid are often used. For reactions that produce water, using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion.
Troubleshooting Guide - Step 2
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive methylene group. | The methylene group of 2-iminothiazolidin-4-one may not be sufficiently acidic. Ensure an appropriate base is used to facilitate deprotonation. |
| Unsuitable electrophile. | If using ethyl glyoxylate, ensure it is of good quality and monomeric. Polymeric ethyl glyoxylate will not react effectively. Consider using diethyl acetylenedicarboxylate as an alternative. | |
| Unfavorable reaction conditions. | Optimize the reaction temperature and time. Monitor the reaction by TLC. If water is produced, consider using a Dean-Stark trap to remove it. | |
| Formation of Side Products | Self-condensation of the electrophile. | Use a weaker base as a catalyst. |
| Michael addition. | The product, an α,β-unsaturated ester, can potentially undergo a Michael addition with another equivalent of the deprotonated 2-iminothiazolidin-4-one. This can be minimized by controlling the stoichiometry and reaction time. | |
| Product is a mixture of E/Z isomers | Thermodynamic vs. kinetic control. | The initial product may be a mixture of isomers. In some cases, allowing the reaction to stir for a longer period or gentle heating can lead to the formation of the more thermodynamically stable isomer. |
Proposed Experimental Protocol - Step 2 (Knoevenagel Condensation)
Note: This is a proposed protocol based on general principles of Knoevenagel condensation and may require optimization.
Materials:
-
2-Iminothiazolidin-4-one (1.0 equivalent)
-
Ethyl glyoxylate (1.1 equivalents) or Diethyl acetylenedicarboxylate (1.1 equivalents)
-
Piperidine (0.1 equivalents) or Ammonium acetate (0.2 equivalents)
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure A (using Ethyl Glyoxylate in Ethanol):
-
To a round-bottom flask, add 2-iminothiazolidin-4-one and ethanol.
-
Add the piperidine or ammonium acetate catalyst and stir to dissolve.
-
Add ethyl glyoxylate dropwise to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If a precipitate forms, filter the product and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Procedure B (using Diethyl Acetylenedicarboxylate in Toluene):
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add 2-iminothiazolidin-4-one, diethyl acetylenedicarboxylate, and toluene to the flask.
-
Add the catalyst (e.g., piperidine).
-
Heat the mixture to reflux. Water, if formed, will be collected in the Dean-Stark trap.
-
Continue the reaction until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Proposed workflow for the Knoevenagel condensation.
Characterization and Purity Assessment
Accurate characterization of the intermediate and final product is essential.
-
2-Iminothiazolidin-4-one: The melting point should be sharp and consistent with literature values. 1H NMR spectroscopy should confirm the presence of the methylene protons and the N-H protons.
-
This compound: 1H NMR is crucial to confirm the formation of the ylidene group (a singlet for the vinylic proton) and the ethyl ester group (a quartet and a triplet). 13C NMR will show the characteristic shifts for the carbonyls, the double bond carbons, and the ester carbons. Mass spectrometry should confirm the molecular weight of the final product.
References
Technical Support Center: Purification of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Introduction: Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a key heterocyclic scaffold in medicinal chemistry, forming the core of various compounds with a wide spectrum of biological activities.[1][2] The success of subsequent synthetic steps and biological assays hinges on the purity of this intermediate. However, its purification can present challenges, from persistent impurities to low recovery yields. This guide provides field-proven troubleshooting advice and detailed protocols to help researchers navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective initial purification method for this compound?
The most frequently cited and generally effective method for purifying this compound and its derivatives is recrystallization , with ethanol being a common solvent of choice.[3][4][5] This technique is excellent for removing moderate amounts of impurities, especially unreacted starting materials that have different solubility profiles.
Q2: My crude reaction mixture is an oil, not a solid. How should I proceed?
An oily crude product indicates the presence of significant impurities that are depressing the melting point.
-
Trituration: First, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization of the desired product while washing away non-polar impurities.
-
Direct to Chromatography: If trituration fails, the most direct path to purification is flash column chromatography. This method is adept at separating components of complex mixtures.
Q3: What are the likely impurities I need to remove?
Impurities will largely depend on your synthetic route. Common reactants in the synthesis of the thiazolidinone core include amines, aldehydes, and thioglycolic acid or its esters.[6] Therefore, typical impurities are:
-
Unreacted starting materials.
-
Side-products from incomplete cyclization or alternative reaction pathways.
-
Residual solvents from the reaction or initial workup.
Q4: How can I quickly assess the purity of my fractions or final product?
Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring purification. Use a mobile phase that gives your product an Rf value between 0.3 and 0.5 for the best resolution. A common system is a mixture of ethyl acetate and hexane.[6] A single, well-defined spot is a good indicator of high purity. For the final product, obtaining a sharp melting point and comparing it to literature values, alongside spectroscopic analysis (¹H NMR, ¹³C NMR), is essential for confirmation.[1][7]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Recrystallization Issues
Problem: Very low or no recovery of crystals after cooling.
-
Probable Cause: The compound is too soluble in the chosen solvent, or you have used too much solvent.
-
Solution:
-
Reduce Solvent Volume: Re-heat the solution to evaporate some of the solvent and attempt to recrystallize again.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.
-
Change Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Refer to the table below for alternative solvent systems.
-
| Solvent/System | Rationale & Use Case |
| Ethanol | The most common and effective choice for many derivatives.[4] |
| Ethanol/Water | If the compound is too soluble in pure ethanol, adding water as an anti-solvent can decrease solubility and promote crystallization.[8] |
| Ethyl Acetate/Hexane | Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes turbid. Reheat to clarify and then cool slowly. |
Problem: The product is still impure after recrystallization.
-
Probable Cause: The impurities have a very similar solubility profile to your product.
-
Solution:
-
Second Recrystallization: A second recrystallization may be sufficient to remove the remaining impurities.
-
Switch to Chromatography: If impurities persist, the solubility properties are too similar for effective separation by recrystallization. Flash column chromatography is the required next step.[9]
-
Column Chromatography Issues
Problem: Poor separation of spots on the column (co-elution).
-
Probable Cause: The chosen mobile phase (eluent) is not optimal for separating your compound from its impurities.
-
Solution:
-
Systematic TLC Analysis: Before running a column, always optimize the solvent system using TLC. Test various ratios of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane). The ideal system should show good separation between your product spot and all impurity spots.
-
Use a Gradient: Start with a lower polarity mobile phase and gradually increase the polarity (e.g., from 10% EtOAc in hexane to 30% EtOAc in hexane). This can improve the separation of compounds with close Rf values.
-
Problem: The compound streaks badly on the TLC plate and column.
-
Probable Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel. It could also be due to overloading the TLC plate or column.
-
Solution:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a modifier to the eluent. Use triethylamine for basic compounds or acetic acid for acidic compounds. This neutralizes active sites on the silica gel, leading to sharper bands.
-
Reduce Loading: Ensure you are not overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For TLC, ensure the initial spot is small and not too concentrated.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a standard procedure for researchers who have a crude solid product.
-
Solvent Selection: Choose an appropriate solvent (e.g., absolute ethanol) based on preliminary solubility tests or literature precedent.[3][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. Swirl the flask gently on a hot plate.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Check: Assess the purity of the final product using TLC and measure its melting point.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for oily products or when recrystallization fails to yield a pure compound.
-
TLC Optimization: Determine the optimal mobile phase (e.g., 20% Ethyl Acetate in Hexane) that provides good separation of your product from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel (dry loading). Once the solvent is evaporated, carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being eluted using TLC. Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Product: The residue is your purified compound. Dry it under high vacuum to remove any final traces of solvent.
Section 4: Visual Workflows
General Purification Strategy
The following diagram illustrates the decision-making process for purifying your crude product.
Caption: A workflow for selecting the appropriate purification method.
Troubleshooting Decision Tree
This diagram helps diagnose and solve common purification problems.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC [pmc.ncbi.nlm.nih.gov]
Common challenges in the synthesis of thiazolidinone derivatives
Welcome to the Technical Support Center for Thiazolidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of thiazolidinone derivatives. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of thiazolidinone derivatives, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: I am performing a one-pot synthesis of a 2,3-disubstituted-4-thiazolidinone from an aldehyde, an amine, and thioglycolic acid, but I am getting a very low yield or no product at all. What are the likely causes and how can I improve my yield?
Answer:
Low yields in thiazolidinone synthesis are a common issue and can stem from several factors, primarily related to reaction equilibrium, reactant quality, and reaction conditions.
Potential Causes and Solutions:
-
Incomplete Imine Formation: The initial and crucial step in many thiazolidinone syntheses is the formation of an imine (Schiff base) from the aldehyde and amine. This reaction is reversible and can be a rate-limiting step.[1][2]
-
Solution: To drive the equilibrium towards the imine, it is essential to remove the water formed as a byproduct. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene or benzene to continuously remove water.[3][4]
-
Dehydrating Agents: Incorporating dehydrating agents such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves into the reaction mixture.[5]
-
Catalysis: Employing an acid catalyst, such as a few drops of glacial acetic acid or p-toluenesulfonic acid (p-TSA), can accelerate imine formation.[2]
-
-
-
Poor Quality of Reactants: The purity of your starting materials is critical.
-
Solution:
-
Aldehydes: Aldehydes can oxidize to carboxylic acids upon storage. It is advisable to use freshly distilled or purified aldehydes.
-
Amines: Amines can also degrade over time. Ensure you are using a pure amine.
-
Thioglycolic Acid: Thioglycolic acid is susceptible to air oxidation, which can reduce its effectiveness. Use a fresh bottle or distill it under reduced pressure if you suspect degradation.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature plays a significant role in reaction efficiency.
-
Solution:
-
Solvent Selection: While non-polar solvents like toluene are often used with a Dean-Stark apparatus, polar aprotic solvents like DMF or DMSO can also be effective, particularly in microwave-assisted synthesis.[6] Some modern "green" syntheses even utilize water or solvent-free conditions with specific catalysts.[2][5] Experiment with different solvents to find the optimal one for your specific substrates.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and degradation. A typical reflux temperature of the chosen solvent is a good starting point. For microwave-assisted synthesis, reaction times can be significantly shorter, often in the range of minutes.[6]
-
-
-
Catalyst Inefficiency or Absence: While some reactions can proceed without a catalyst, many benefit from one to enhance the reaction rate and yield.
Problem 2: Formation of Unwanted Side Products
Question: My reaction is producing the desired thiazolidinone, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge, often arising from the reactivity of the starting materials and intermediates.
Common Side Products and Prevention Strategies:
-
Unreacted Imine: If the cyclization with thioglycolic acid is slow or incomplete, you may isolate the intermediate imine.
-
Prevention:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature to ensure complete conversion.
-
Stoichiometry: Ensure you are using an appropriate stoichiometry of reactants. A slight excess of thioglycolic acid might be beneficial, but a large excess can complicate purification.
-
-
-
Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions, especially in the presence of base.
-
Prevention:
-
Controlled Addition: Add the aldehyde slowly to the reaction mixture containing the amine to favor imine formation over self-condensation.
-
pH Control: Avoid strongly basic conditions if aldehyde self-condensation is a known issue for your substrate.
-
-
-
Formation of 2-Oxo-1,3-oxathiolan-5-one: In some cases, thioglycolic acid can react with the aldehyde to form a five-membered oxathiolanone ring.[7]
-
Prevention: This side reaction is often favored under different conditions than thiazolidinone formation. Optimizing the reaction conditions (solvent, temperature, and catalyst) specifically for the desired cyclization can minimize this byproduct.
-
Problem 3: Difficulties in Product Purification and Isolation
Question: I have a crude reaction mixture containing my thiazolidinone derivative, but I am struggling to purify it effectively. What are the best methods for purification?
Answer:
Purification is a critical step to obtain a high-purity thiazolidinone derivative. The choice of method depends on the physical properties of your compound and the nature of the impurities.
Effective Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Solvent Selection: The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing thiazolidinones include ethanol, methanol, ethyl acetate, and mixtures like ethanol-water or ethyl acetate-hexane.[8][9]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.
-
-
Column Chromatography: If recrystallization is not effective or if your product is an oil, column chromatography is the preferred method.[10][11][12]
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of thiazolidinone derivatives.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. A good starting point for the eluent composition can be determined by thin-layer chromatography (TLC).[13]
-
-
Washing with Bicarbonate Solution: After the reaction, washing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) is a common work-up step to remove any unreacted thioglycolic acid and other acidic impurities.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the one-pot synthesis of 4-thiazolidinones?
A1: The most widely accepted mechanism for the one-pot, three-component synthesis of 4-thiazolidinones involves two main steps[2]:
-
Imine Formation: The amine and aldehyde react to form an imine (Schiff base) intermediate with the elimination of a water molecule.
-
Cyclization: The thiol group of thioglycolic acid acts as a nucleophile and attacks the electrophilic carbon of the imine. This is followed by an intramolecular cyclization where the nitrogen of the imine attacks the carbonyl carbon of the thioglycolic acid moiety, leading to the formation of the five-membered thiazolidinone ring and the elimination of another water molecule.
A plausible alternative mechanism involves the initial reaction of the amine with thioglycolic acid to form a thioamide, which then reacts with the aldehyde.[2]
.dot digraph "Thiazolidinone Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Reactants [label="Aldehyde + Amine + Thioglycolic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine [label="Imine (Schiff Base)\n+ Water", fillcolor="#FBBC05", fontcolor="#202124"]; Thioamide [label="Thioamide Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazolidinone [label="Thiazolidinone Product\n+ Water", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reactants -> Imine [label=" Pathway A "]; Imine -> Thiazolidinone [label=" + Thioglycolic Acid\n- Water "]; Reactants -> Thioamide [label=" Pathway B "]; Thioamide -> Thiazolidinone [label=" + Aldehyde\n- Water "]; } .enddot Caption: Plausible reaction pathways for thiazolidinone synthesis.
Q2: How do I choose the right catalyst for my thiazolidinone synthesis?
A2: The choice of catalyst depends on your specific substrates and desired reaction conditions.
-
Brønsted Acids (e.g., p-TSA, glacial acetic acid): These are commonly used, inexpensive, and effective for promoting imine formation.[2]
-
Lewis Acids (e.g., ZnCl₂, InCl₃): These can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amine.[6]
-
Heterogeneous Catalysts (e.g., nano-particles, clays): These offer advantages such as easy separation from the reaction mixture and potential for recycling.[2]
-
"Green" Catalysts (e.g., ionic liquids, β-cyclodextrin-SO₃H): These are often used in environmentally friendly synthetic protocols.[2][5]
It is often beneficial to screen a few different types of catalysts to find the most efficient one for your particular reaction.
Q3: What are the key spectroscopic features I should look for to confirm the structure of my thiazolidinone derivative?
A3: The characterization of thiazolidinone derivatives is typically done using a combination of spectroscopic techniques.
-
¹H NMR:
-
A characteristic singlet for the methylene protons (S-CH₂-C=O) of the thiazolidinone ring, typically appearing around 3.5-4.5 ppm.[8]
-
The proton at the C-2 position of the ring will show a chemical shift that depends on the substituent at that position.
-
Signals corresponding to the aromatic or aliphatic protons of the substituents on the nitrogen and at the C-2 position.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon (C=O) of the thiazolidinone ring, usually in the range of 165-175 ppm.
-
A signal for the methylene carbon (S-CH₂-C=O) around 30-40 ppm.
-
Signals for the carbons of the substituents.
-
-
FT-IR:
-
A strong absorption band for the carbonyl group (C=O) of the thiazolidinone ring, typically between 1680-1740 cm⁻¹.
-
Absence of the N-H stretching band of the starting amine (if it was a primary amine) and the S-H stretching band of thioglycolic acid.
-
-
Mass Spectrometry (MS): This will provide the molecular weight of your compound, which should match the calculated molecular weight of the desired thiazolidinone derivative.
Q4: Can I use microwave irradiation to speed up my thiazolidinone synthesis?
A4: Yes, microwave-assisted synthesis is a well-established and highly effective method for preparing thiazolidinone derivatives. It often leads to significantly shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles compared to conventional heating methods.[6]
Experimental Protocols
General Protocol for One-Pot Synthesis of 2,3-Disubstituted-4-Thiazolidinones
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a Dean-Stark apparatus if azeotropic removal of water is desired), dissolve the amine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., toluene, 20 mL).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes, or gently heat to facilitate imine formation.
-
Thioglycolic Acid Addition: Add thioglycolic acid (1.1 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux for the required time (typically 4-24 hours, monitor by TLC). If using a Dean-Stark apparatus, continue refluxing until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid product.
-
If no precipitate forms, wash the organic layer with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
.dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Mix Amine, Aldehyde,\nand Catalyst in Solvent"]; imine_formation [label="Stir/Heat for\nImine Formation"]; add_tga [label="Add Thioglycolic Acid"]; reflux [label="Reflux (Monitor by TLC)"]; workup [label="Reaction Work-up\n(Washing/Extraction)"]; purification [label="Purification\n(Recrystallization/Chromatography)"]; characterization [label="Characterization\n(NMR, IR, MS)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reactants; reactants -> imine_formation; imine_formation -> add_tga; add_tga -> reflux; reflux -> workup; workup -> purification; purification -> characterization; characterization -> end; } .enddot Caption: General experimental workflow for thiazolidinone synthesis.
Data Presentation
| Parameter | Recommendation | Rationale | Reference |
| Solvent | Toluene (with Dean-Stark), DMF, Ethanol, Solvent-free | Toluene for azeotropic water removal. DMF for microwave synthesis. Ethanol is a common polar protic solvent. Solvent-free for green chemistry approaches. | [3][4][5][6] |
| Catalyst | p-TSA, Glacial Acetic Acid, ZnCl₂, Ionic Liquids | Brønsted acids are effective and inexpensive. Lewis acids activate the carbonyl group. Ionic liquids are "green" alternatives. | [2][6] |
| Temperature | Reflux temperature of the solvent | Ensures a sufficient reaction rate. Overheating can cause degradation. | [3][4][6] |
| Purification | Recrystallization (Ethanol, Ethyl Acetate), Column Chromatography (Silica gel, Hexane/Ethyl Acetate) | Recrystallization is ideal for solid products. Chromatography is versatile for both solids and oils. | [8][9][10][11][12] |
References
- 1. Thiazolidinones Derived from Dynamic Systemic Resolution of Complex Reversible-Reaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JSM Central || Article Info [jsmcentral.org]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. scispace.com [scispace.com]
Side reactions in Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate synthesis and how to avoid them
Technical Support Center: Synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, cause-and-effect explanations and validated protocols to enhance your reaction yield, purity, and reproducibility.
Overview of the Synthetic Pathway
The most common and reliable synthesis of this compound is a two-step process. It begins with the formation of the 2-imino-4-thiazolidinone core via a Hantzsch-type cyclization, followed by a Knoevenagel condensation to introduce the ethylideneacetate moiety. Understanding the mechanism and potential pitfalls of each step is crucial for success.
Overall Reaction Scheme:
-
Step 1: Hantzsch-Type Cyclization: Reaction of thiourea with ethyl chloroacetate to form the intermediate, 2-imino-1,3-thiazolidin-4-one (also known as pseudothiohydantoin).
-
Step 2: Knoevenagel Condensation: Reaction of the intermediate with an ethyl glyoxylate equivalent to yield the final product.
Caption: General two-step synthesis workflow.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Category 1: Issues in Ring Formation (Step 1: Synthesis of 2-Imino-1,3-thiazolidin-4-one)
Q1: My yield of the 2-imino-1,3-thiazolidin-4-one intermediate is consistently low. What's going wrong?
A1: Low yield in this Hantzsch-type synthesis is a common problem often traced back to three factors: reaction temperature, reaction time, and work-up procedure.
-
Causality (Temperature & Time): The initial reaction is an SN2 substitution of the chloride by the sulfur of thiourea, followed by an intramolecular cyclization.[1] This process requires sufficient thermal energy. While some Hantzsch syntheses can proceed at room temperature, this specific reaction benefits from gentle heating (refluxing in ethanol is common) for 2-3 hours to ensure complete conversion.[2] Insufficient heating can leave starting materials unreacted. Conversely, excessive heat or prolonged reaction times can lead to byproduct formation.[3]
-
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the ethyl chloroacetate starting material.
-
Optimize Temperature: Ensure a consistent, gentle reflux. If using a lower-boiling solvent, consider switching to ethanol.
-
Work-up: The initial product precipitates as a hydrochloride salt. Incomplete precipitation or premature neutralization can lead to loss of product in the filtrate. Ensure the solution is cooled adequately before filtration.
-
Q2: After the work-up, my isolated intermediate is yellow and appears impure. Why is it not a clean white solid?
A2: A yellow discoloration is typically due to oxidation or a side reaction caused by the work-up conditions.
-
Causality (Oxidation & Hydrolysis): The procedure for isolating the free base from its hydrochloride salt involves dissolving it in hot water and adding a base like sodium acetate.[2] Using water that has not been deoxygenated can lead to minor oxidation by dissolved oxygen, causing a yellow tint. Furthermore, the 2-imino group is susceptible to hydrolysis to a carbonyl group, especially if boiled for a prolonged period in the aqueous solution, which can lead to impurities.[2]
-
Troubleshooting Steps:
-
Use Deoxygenated Water: Before dissolving the hydrochloride salt, boil the water for 5-10 minutes to expel dissolved oxygen.[2]
-
Avoid Prolonged Boiling: Once the sodium acetate is added, bring the solution to a boil only briefly to ensure everything dissolves, then immediately cool it to initiate crystallization. Do not hold it at boiling temperature for an extended period.[2]
-
Choice of Base: Using a strong base like sodium carbonate can accelerate hydrolysis and lower the yield compared to a milder base like sodium acetate.[2]
-
Category 2: Issues in Knoevenagel Condensation (Step 2)
Q3: The condensation reaction to form the final product is slow and gives poor conversion. How can I drive it to completion?
A3: Incomplete conversion in a Knoevenagel condensation is usually due to an inappropriate catalyst, insufficient removal of the water byproduct, or suboptimal temperature.
-
Causality (Catalysis & Equilibrium): This reaction involves the condensation of a carbonyl group (from ethyl glyoxylate) with the active methylene group of the thiazolidinone ring. It is typically catalyzed by a weak organic base, such as piperidine or pyridine, and is a reversible equilibrium. To drive the reaction forward, the water formed as a byproduct must be removed.
-
Troubleshooting Steps:
-
Catalyst Choice: Piperidine is a highly effective catalyst for this type of condensation. If you are using a weaker base, consider switching.
-
Water Removal: The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. This actively pulls the equilibrium towards the product side.
-
Temperature Control: The reaction generally requires heating to reflux to facilitate both the condensation and the azeotropic removal of water.
-
Q4: My final product appears to be a mixture, and I suspect hydrolysis of the imino group. How can I confirm this and prevent it?
A4: This is a critical side reaction. The 2-imino group can hydrolyze during the Knoevenagel step, especially if conditions are too harsh (e.g., presence of acid/base and water at high temperatures), leading to the formation of an unwanted byproduct: Ethyl 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate.
-
Causality (Mechanism): The presence of water and a catalyst (acidic or basic) can promote the hydrolysis of the C=N imino bond to a C=O keto bond, forming a thiazolidine-2,4-dione ring. This byproduct has a different polarity and mass, which can be detected by TLC and LC-MS.
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are dry. Use a Dean-Stark trap from the beginning of the reaction to immediately remove any water that is formed.
-
Moderate Temperature: Use the lowest temperature necessary for the azeotropic removal of water to minimize the rate of hydrolysis.
-
Reaction Time: Monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.
-
Caption: Key side reaction pathway via hydrolysis.
Optimized Experimental Protocols
These protocols are based on established literature procedures and are designed to minimize common side reactions.[2]
Protocol 1: Synthesis of 2-Imino-1,3-thiazolidin-4-one (Intermediate)
-
Setup: In a 1 L round-bottom flask equipped with a reflux condenser, add thiourea (76 g, 1.0 mol) and 95% ethanol (500 mL).
-
Dissolution: Heat the mixture to reflux with stirring for 10-15 minutes until the thiourea is fully dissolved.
-
Addition: Slowly add ethyl chloroacetate (125 g, 1.02 mol) through the condenser over 15-20 minutes while maintaining a gentle reflux.
-
Reaction: Continue refluxing the mixture for an additional 3 hours.
-
Isolation of Salt: Allow the reaction to cool to room temperature. The hydrochloride salt of the product will precipitate. Filter the solid using a Büchner funnel.
-
Purification:
-
Dissolve the crude hydrochloride salt in freshly boiled (deoxygenated) hot water (1.2 L).
-
In a separate beaker, prepare a solution of sodium acetate trihydrate (121 g) in water (150 mL).
-
Add the hot sodium acetate solution to the dissolved hydrochloride salt and heat briefly to boiling until the solution is clear.
-
Allow the solution to cool slowly, then place it in an ice bath overnight to complete crystallization.
-
-
Final Product: Filter the white crystalline product, wash with cold water, and dry at 60 °C. Expected yield: 79–82%.
Protocol 2: Knoevenagel Condensation to Yield Final Product
-
Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-imino-1,3-thiazolidin-4-one (11.6 g, 0.1 mol), ethyl glyoxylate (50% solution in toluene, 20.4 g, 0.1 mol), and dry toluene (100 mL).
-
Catalyst Addition: Add piperidine (0.5 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the toluene solution with 1M HCl (2 x 50 mL) to remove the piperidine catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the final product as a solid.
Summary of Reaction Parameters
For quick reference, the following table summarizes the key parameters for each step.
| Parameter | Step 1: Cyclization | Step 2: Knoevenagel Condensation |
| Key Reagents | Thiourea, Ethyl Chloroacetate | 2-Imino-1,3-thiazolidin-4-one, Ethyl Glyoxylate |
| Solvent | 95% Ethanol | Toluene (or Benzene) |
| Catalyst | None (thermal) | Piperidine (or Pyridine) |
| Temperature | Reflux (~78 °C) | Reflux (~110 °C) with Dean-Stark |
| Typical Time | 3-4 hours | 4-6 hours |
| Key Side Reactions | Hydrolysis of imino group, Oxidation | Hydrolysis of imino group, Self-condensation of aldehyde |
| Avoidance Strategy | Use deoxygenated water, avoid prolonged boiling | Use Dean-Stark trap, strict anhydrous conditions |
| Expected Yield | 79-82% | 60-75% (after purification) |
References
Scaling up the production of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
An essential heterocyclic scaffold in medicinal chemistry, Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a key intermediate in the development of various therapeutic agents.[1][2] Its production, particularly during scale-up, presents unique challenges that require a deep understanding of its underlying reaction mechanisms and physical properties. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this valuable compound.
As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common hurdles encountered during laboratory and pilot-scale production.
Section 1: Core Synthesis Strategy & FAQs
This section addresses fundamental questions regarding the synthesis of this compound, focusing on the most common and scalable synthetic routes.
Question: What is the most reliable and scalable method for synthesizing this compound?
Answer: The most robust and widely adopted method is a variation of the Knoevenagel condensation.[3][4] This reaction involves the condensation of a cyanoacetamide precursor with thioglycolic acid.[5] This approach is favored for its typically high yields and the availability of starting materials. An alternative, the Hantzsch thiazole synthesis, is also a viable method for creating the thiazole core, though it may require subsequent modifications to achieve the target structure.[6][7][8] For scalability, the one-pot cyclocondensation reaction is often the most efficient.[9]
Question: Can you illustrate the reaction mechanism for the Knoevenagel condensation route?
Answer: Certainly. The mechanism involves the initial formation of an intermediate from the reaction of a cyanoacetamide with thioglycolic acid, followed by an intramolecular cyclization and dehydration to form the final thiazolidinone ring with the exocyclic double bond.[5][10] The process is typically base-catalyzed.
Caption: Knoevenagel condensation pathway for synthesis.
Section 2: Troubleshooting the Reaction
This section provides direct answers to specific problems that may arise during the synthesis.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. Systematically investigating the following areas is crucial:
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.
-
Suboptimal Catalyst/Base: The choice and amount of catalyst are critical. Bases like piperidine, often used with acetic acid, are effective.[11] However, the optimal catalyst can be solvent-dependent. Experiment with different bases (e.g., sodium acetate, triethylamine) to find the most effective system for your specific conditions.[1]
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of one reactant, such as thioglycolic acid, might be necessary to drive the reaction to completion, but a large excess can lead to side products.
-
Product Degradation: The thiazolidinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures for prolonged periods. Ensure your workup procedure is optimized to neutralize the reaction mixture promptly.
Question: I am observing significant side product formation. How can I identify and minimize these impurities?
Answer: Side product formation is often related to reaction conditions. Here are common issues and solutions:
-
Potential Issue: Formation of dimers or polymers.
-
Cause: High concentrations of reactants or localized "hot spots" in the reactor can promote intermolecular reactions.
-
Solution: Use a more dilute solution and ensure efficient stirring. For larger scales, control the rate of addition of one of the key reagents to maintain a low instantaneous concentration.
-
-
Potential Issue: Formation of isomers (E/Z).
-
Cause: The exocyclic double bond can form as a mixture of geometric isomers. The ratio is often influenced by the solvent polarity and the catalyst used.
-
Solution: Characterize the isomer ratio using NMR. Screening different solvents may favor the formation of the desired isomer. If separation is necessary, column chromatography or fractional crystallization can be employed.
-
-
Potential Issue: Unwanted reactions with the solvent.
-
Cause: Solvents like ethanol can potentially act as nucleophiles under certain conditions.
-
Solution: Choose a relatively inert solvent for the reaction, such as toluene, DMF, or acetic acid, depending on the specific reactants and temperature requirements.[12]
-
| Parameter | Condition A (Lab Scale) | Condition B (Optimized for Scale-Up) | Expected Outcome | Reference |
| Solvent | Ethanol | Toluene | Higher boiling point allows for better temperature control; avoids potential side reactions with ethanol. | [12] |
| Catalyst | Piperidine/Acetic Acid | Sodium Acetate | Milder base, can reduce side product formation and is often easier to handle at scale. | [1] |
| Temperature | Reflux (78°C) | 90-110°C | Ensures reaction goes to completion and can improve reaction kinetics. | [9] |
| Workup | Direct Crystallization | Quench with cold water, extract with ethyl acetate, then crystallize. | Provides better purification and removal of inorganic salts before crystallization. | [1] |
Caption: Table of optimized reaction parameters for scale-up.
Section 3: Scale-Up Considerations
Transitioning from a lab-scale synthesis to pilot or industrial production introduces new challenges.
Question: The reaction is highly exothermic and difficult to control at a larger scale. What are the best practices for thermal management?
Answer: Exothermic reactions are a major safety and quality concern during scale-up. The cyclization step is often exothermic.
-
Controlled Reagent Addition: Instead of adding all reagents at once, add the most reactive component (e.g., thioglycolic acid) slowly and sub-surface into the reaction mixture. This allows the reactor's cooling system to dissipate the heat as it is generated.
-
Adequate Cooling Capacity: Ensure your reactor is equipped with a cooling jacket and that the heat transfer fluid is at an appropriate temperature to handle the heat load.
-
Use of a Co-solvent: Adding a higher-boiling, inert co-solvent can increase the overall heat capacity of the reaction mixture, helping to buffer temperature spikes.
Caption: Workflow for scaling up production.
Question: We are having trouble with product isolation and purification at scale. Any suggestions?
Answer: What works in the lab on a rotary evaporator and a small chromatography column often fails at scale.
-
Crystallization is Key: For large quantities, crystallization is the most economical and effective purification method. Perform a thorough solvent screening to find a solvent system that provides good crystal morphology and efficiently rejects impurities. Common solvents for recrystallization include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.
-
Anti-Solvent Addition: If the product is highly soluble, consider an anti-solvent crystallization. Dissolve the crude product in a good solvent at an elevated temperature and then slowly add a miscible anti-solvent in which the product is insoluble to induce crystallization.
-
Trituration: If the crude product is an oil or amorphous solid, trituration can be effective. Stir the crude material with a solvent in which the product is poorly soluble but the impurities are soluble. This will wash away impurities, and can often induce crystallization of the product.
Section 4: Detailed Experimental Protocol
This protocol provides a starting point for the synthesis, which should be optimized for your specific laboratory conditions.
Synthesis of this compound
-
Materials:
-
Ethyl 2-cyanoacetate
-
Thioglycolic acid
-
Sodium acetate
-
Absolute Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-cyanoacetate (1.0 eq) and absolute ethanol.
-
Add sodium acetate (1.2 eq) to the mixture and stir until dissolved.
-
Slowly add thioglycolic acid (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the final product as a crystalline solid.
-
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. distantreader.org [distantreader.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Thiazolidinone Cyclization Reactions
Welcome to the technical support center dedicated to overcoming challenges in thiazolidinone cyclization reactions. As a cornerstone in medicinal chemistry, the synthesis of the thiazolidinone scaffold is pivotal for developing novel therapeutics.[1][2][3] However, achieving high yields can often be a significant hurdle. This guide provides in-depth, experience-driven advice to help you diagnose and resolve common issues encountered during these syntheses.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when troubleshooting low yields in thiazolidinone cyclization.
Q1: My thiazolidinone synthesis is giving a very low yield. What are the most common initial factors to investigate?
Low yields in thiazolidinone synthesis can typically be traced back to a few key areas: reagent quality, reaction conditions, and the formation of side products. Start by verifying the purity of your starting materials, especially the aldehyde, amine, and mercaptoacetic acid (or its equivalent).[4][5] Ensure that your solvents are anhydrous, as water can interfere with the reaction. Next, scrutinize your reaction temperature and time; these reactions are often sensitive to thermal conditions.[6][7] Finally, consider the possibility of competing side reactions, which can consume your starting materials or desired product.
Q2: I suspect my starting materials are impure. What are the best practices for ensuring their quality?
Impure starting materials are a frequent cause of low yields. For aldehydes, oxidation to the corresponding carboxylic acid is a common issue. It's advisable to use freshly distilled or recently purchased aldehydes. Amines can also degrade over time. Purity can be checked by techniques like NMR or melting point determination. Mercaptoacetic acid is prone to air oxidation, forming a disulfide, which will not participate in the cyclization. Using it fresh from a sealed container is crucial.
Q3: Could the choice of solvent be the reason for my low yield?
Absolutely. The solvent plays a critical role in thiazolidinone synthesis.[8] Solvents like toluene, benzene, or DMF are commonly used.[4][9] The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction temperature. For instance, using a higher boiling point solvent can facilitate the removal of water, which is a byproduct of the initial imine formation, thereby driving the reaction forward. Some modern protocols also explore solvent-free conditions, which can be highly effective.[4]
Q4: How critical is the catalyst in a thiazolidinone cyclization, and how do I choose the right one?
While some thiazolidinone syntheses can proceed without a catalyst, many are significantly enhanced by one.[5] Catalysts can range from simple acids and bases to more complex systems like Lewis acids or nanoparticles.[3][4] The catalyst's role is often to activate the carbonyl group of the aldehyde, facilitating the formation of the imine intermediate.[4] The optimal catalyst depends on the specific substrates and reaction conditions. For multicomponent reactions involving an aldehyde, amine, and thioglycolic acid, catalysts like p-toluenesulfonic acid (p-TSA) are often employed to promote imine formation.[5]
In-Depth Troubleshooting Guides
This section provides detailed strategies for addressing specific problems encountered during thiazolidinone synthesis.
Issue 1: Incomplete Reaction or Stalling
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting materials even after prolonged reaction times.
Causality and Troubleshooting Steps:
-
Insufficient Water Removal: The initial condensation between the aldehyde and amine to form an imine is a reversible equilibrium reaction that produces water. If water is not effectively removed, the equilibrium will not favor the imine, and the subsequent cyclization will be slow or incomplete.
-
Protocol: Employ a Dean-Stark apparatus when using solvents like toluene or benzene to azeotropically remove water. Alternatively, adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can be effective.
-
-
Suboptimal Temperature: The reaction may require a specific temperature to overcome the activation energy barrier.
-
Catalyst Inactivity or Inappropriateness: The chosen catalyst may not be effective for your specific substrate combination.
-
Protocol: If using an acid catalyst like p-TSA, ensure it is fresh and anhydrous. Consider screening other catalysts. For example, Lewis acids like ZnCl₂ have been shown to be effective in some cases.[9]
-
Troubleshooting Workflow for Incomplete Reactions
Caption: Workflow for addressing incomplete thiazolidinone cyclization.
Issue 2: Formation of Multiple Side Products
Symptoms: TLC plate shows multiple spots, and the NMR of the crude product is complex, indicating a mixture of compounds.
Causality and Troubleshooting Steps:
-
Side Reactions of the Imine Intermediate: The imine intermediate is susceptible to various side reactions, especially at elevated temperatures.
-
Explanation: One common side reaction is the self-condensation of the aldehyde. Another possibility is the reaction of the imine with another molecule of the amine.
-
-
Decomposition of Starting Materials or Product: Thiazolidinones, while generally stable, can degrade under harsh reaction conditions (e.g., high temperatures or strongly acidic/basic media).
-
Protocol: Try running the reaction at a lower temperature for a longer duration. Also, ensure that the work-up procedure is not overly harsh. Neutralizing the reaction mixture before extraction can sometimes prevent degradation.
-
-
Influence of Substituents: The electronic nature of the substituents on the aldehyde and amine can significantly impact the reaction outcome. Electron-withdrawing groups on the aldehyde can increase its reactivity and may lead to a cleaner reaction, while electron-donating groups can sometimes result in lower yields.[4][11]
-
Protocol: If you have flexibility in your synthetic design, consider how the electronics of your substituents might be affecting the reaction.
-
Potential Side Reactions in Thiazolidinone Synthesis
Caption: Main vs. side reaction pathways in thiazolidinone synthesis.
Issue 3: Difficulty in Product Isolation and Purification
Symptoms: The desired product is difficult to crystallize, or it co-elutes with impurities during column chromatography.
Causality and Troubleshooting Steps:
-
Product Solubility: The thiazolidinone product may have similar solubility properties to the starting materials or byproducts, making purification challenging.
-
Protocol: Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents often works well. For column chromatography, a careful screening of the mobile phase is essential. Sometimes, converting the product to a salt (if it has a suitable functional group) can aid in purification.
-
-
Physical State of the Product: Some thiazolidinones are oils or low-melting solids, which can be difficult to handle.[12]
-
Protocol: If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce solidification. If this fails, column chromatography is the most likely solution.
-
Recommended Purification Strategies
| Technique | When to Use | Key Considerations |
| Recrystallization | When the product is a solid and the impurities have different solubilities. | Screen a variety of solvent systems. Slow cooling generally yields purer crystals. |
| Column Chromatography | For oils or when recrystallization fails. | Use TLC to determine the optimal solvent system for separation. Gradient elution can be very effective. |
| Trituration | To purify a solid product from a small amount of soluble impurities or to induce crystallization of an oil. | Choose a solvent in which the product is poorly soluble but the impurities are soluble. |
Experimental Protocols
General Procedure for Thiazolidinone Synthesis (One-Pot, Three-Component)
This protocol is a general guideline and may require optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add the aldehyde (1.0 eq), amine (1.0 eq), and a suitable solvent (e.g., toluene, 0.2-0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Heat the mixture to reflux and monitor the formation of the imine intermediate by TLC.
-
Once the imine formation is complete (or has reached equilibrium), add mercaptoacetic acid (1.1 eq) dropwise to the reaction mixture.
-
Continue to reflux and monitor the progress of the cyclization by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate work-up and purification procedure (e.g., washing with saturated NaHCO₃ solution, extraction with an organic solvent, drying, and purification by recrystallization or column chromatography).
Conclusion
Troubleshooting low yields in thiazolidinone cyclization reactions requires a systematic and logical approach. By carefully considering the purity of your reagents, optimizing reaction conditions, and being mindful of potential side reactions, you can significantly improve the outcome of your syntheses. This guide provides a framework for diagnosing and solving common problems, empowering you to achieve higher yields and advance your research.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Synthetic and medicinal perspective of thiazolidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Crude Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. Designed for researchers and drug development professionals, it addresses common challenges encountered during synthesis and work-up, ensuring the attainment of high-purity material essential for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: My crude product is an off-white or yellowish solid. Is this normal, and what are the likely impurities?
A1: Yes, it is common for the crude product to appear as an off-white or yellowish solid.[1] The coloration is typically indicative of residual starting materials or by-products from the synthesis.
Common impurities may include:
-
Unreacted Starting Materials: Such as the initial aldehyde, ethyl 2-aminoacetate, and thioglycolic acid or its derivatives.
-
Side-Reaction Products: Depending on the synthetic route, these can include self-condensation products of the starting materials or intermediates.
-
Dicyclohexylurea (DCU): If dicyclohexylcarbodiimide (DCC) is used as a coupling agent in the synthesis, DCU is a common and often difficult-to-remove byproduct.[2]
-
Residual Solvents: Solvents used in the reaction or initial work-up, like ethanol, toluene, or DMF, may be present.[3][4][5]
The first step in any purification strategy is to identify these impurities, ideally through techniques like Thin Layer Chromatography (TLC) or 1H NMR of the crude material.
Q2: How do I choose the best purification method for my crude product?
A2: The optimal purification method depends on the nature and quantity of the impurities, as well as the scale of your reaction. The two primary methods for this class of compounds are recrystallization and column chromatography.
-
Recrystallization is highly effective for removing small amounts of impurities when your crude product is already of reasonable purity (>90%). It is often faster and more scalable than chromatography. Ethanol is a frequently cited solvent for recrystallizing thiazolidinone derivatives.[6][7][8]
-
Column Chromatography is the method of choice when the crude product is a complex mixture with multiple components or when impurities have similar solubility profiles to the desired product.[2][3] It offers superior separation but is generally more time-consuming and solvent-intensive.
The following flowchart provides a decision-making framework:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Problem 1: My product oiled out during recrystallization.
| Potential Cause | Explanation & Solution |
| Solvent is too nonpolar. | The product is likely too soluble in the chosen solvent, even at room temperature. Solution: Add a co-solvent (anti-solvent) in which the compound is less soluble (e.g., water or hexane) dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly. |
| Cooling rate is too fast. | Rapid cooling prevents the formation of a crystal lattice, leading to an amorphous oil. Solution: Insulate the flask with glass wool or place it in a warm bath that is allowed to cool slowly to room temperature overnight. Do not place it directly in an ice bath. |
| Presence of greasy impurities. | Impurities can inhibit crystal nucleation. Solution: Try purifying a small portion via column chromatography first to obtain a seed crystal. Add this seed crystal to the supersaturated solution during cooling to induce crystallization. Alternatively, perform a pre-purification wash. |
Problem 2: The yield after recrystallization is very low.
| Potential Cause | Explanation & Solution |
| Too much solvent was used. | Using an excessive volume of solvent will keep a significant portion of the product dissolved even after cooling. Solution: Concentrate the filtrate (the liquid remaining after filtering the crystals) under reduced pressure and cool again to recover a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product is highly soluble in the chosen solvent. | Similar to the "oiling out" issue, high solubility reduces recovery. Solution: Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1] See the solvent selection table in the protocols section. |
| Premature crystallization during hot filtration. | If hot filtration is used to remove insoluble impurities, the product can crystallize on the filter funnel. Solution: Use a pre-heated filter funnel and flask. Add a small excess of hot solvent just before filtering to ensure the product remains in solution. |
Problem 3: Impurities are still present after column chromatography.
| Potential Cause | Explanation & Solution |
| Poor solvent system selection. | If the polarity of the eluent is too high, both the product and impurities will move quickly down the column, resulting in poor separation. If it's too low, the product may not move at all. Solution: Optimize the solvent system using TLC beforehand. Aim for an Rf value of 0.25-0.35 for the desired compound. A common eluent for thiazolidinones is a mixture of ethyl acetate and petroleum ether or hexane.[3] |
| Column overloading. | Too much crude material was loaded onto the column relative to the amount of silica gel. Solution: A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. If streaking or overlapping spots are observed on TLC, reduce the amount of material loaded. |
| Co-eluting impurities. | An impurity may have a polarity very similar to the product. Solution: Try a different solvent system (e.g., dichloromethane/methanol). If that fails, a different stationary phase (e.g., alumina) or a different purification technique like preparative HPLC might be necessary.[9] |
Detailed Experimental Protocols
Method 1: Purification by Recrystallization
This protocol is ideal for crude products that are already substantially pure (>90%) and solid at room temperature. Ethanol is often a suitable solvent.[7][10]
Protocol Workflow:
Caption: Step-by-step workflow for recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a few drops of a test solvent (see table below). Observe solubility at room temperature. If insoluble, heat the mixture gently. A good solvent will dissolve the product when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., absolute ethanol) portion-wise while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the solid just dissolves.[6]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent. Characterize the final product by melting point, NMR, or other appropriate analytical techniques.
Table: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Widely cited and effective for many thiazolidinone derivatives.[3][7] |
| Methanol | Polar Protic | 65 | Higher solubility than ethanol; may require a co-solvent.[1] |
| Ethyl Acetate | Polar Aprotic | 77 | Often used in combination with a nonpolar co-solvent like hexane. |
| Acetonitrile | Polar Aprotic | 82 | Good for moderately polar compounds. |
| Toluene | Nonpolar | 111 | Useful for less polar compounds or as part of a solvent/anti-solvent pair. |
Method 2: Purification by Flash Column Chromatography
This method is best for complex mixtures or when recrystallization fails to remove impurities.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Ethyl Acetate/Petroleum Ether) that gives the desired product an Rf value of approximately 0.25-0.35.[3] The impurities should ideally be well-separated from the product spot.
-
Column Packing: Prepare a slurry of silica gel (0.04–0.063 mm) in the chosen eluent.[3] Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Analysis: Monitor the fractions being collected by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Separation of 4-Thiazolidinone, 3-ethyl-2-thioxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. nanobioletters.com [nanobioletters.com]
Technical Support Center: Enhancing the Stability of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Welcome to the technical support center for Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound during experimental use. Here, we address common challenges and provide scientifically grounded solutions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound Stability & Storage
Q1: What are the primary stability concerns for this compound?
A1: this compound possesses two key structural motifs that are susceptible to degradation: the thiazolidin-4-one ring and the α,β-unsaturated ester moiety. The primary stability concerns are:
-
Hydrolysis: The thiazolidinone ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions.[1] The ester group is also susceptible to hydrolysis.
-
Photodegradation: The conjugated system of the α,β-unsaturated ketone is a chromophore that can absorb UV light, potentially leading to photochemical reactions and degradation.[2][3]
-
Oxidation: While less common for this specific structure, oxidative degradation can be a concern for many organic molecules and should be considered, especially in the presence of oxidizing agents or under prolonged exposure to air.
Q2: What are the optimal storage conditions for solid this compound?
A2: To ensure the long-term stability of the solid compound, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of potential solid-state degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Light | Amber vial or protected from light | Prevents photodegradation of the light-sensitive α,β-unsaturated system. |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and atmospheric contaminants. |
Q3: I have prepared a stock solution of the compound in DMSO. How should I store it and for how long is it stable?
A3: Stock solutions are more prone to degradation than the solid compound. For a DMSO stock solution, we advise the following:
-
Storage Temperature: Store aliquots at -80°C for long-term storage. For short-term use (1-2 weeks), storage at -20°C is acceptable.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect from light.
-
Stability: The stability of the compound in DMSO has not been extensively reported. We strongly recommend performing a stability study for your specific experimental conditions. A general guideline is to use the solution within a few weeks when stored at -80°C and to visually inspect for any precipitation before use.
Experimental Handling & Troubleshooting
Q4: My experimental results are inconsistent. Could compound instability be the cause?
A4: Yes, inconsistent results are a common symptom of compound degradation. If you suspect instability, consider the following:
-
pH of your media: The thiazolidinone ring is known to be sensitive to pH.[1] Extreme pH values can catalyze hydrolysis. If your experimental medium is acidic or basic, consider the use of a suitable buffer to maintain a neutral pH.
-
Temperature during experiments: Prolonged incubation at elevated temperatures (e.g., 37°C) can accelerate degradation. Minimize the time the compound is exposed to higher temperatures.
-
Light exposure: If your experimental setup involves exposure to light, especially UV light, photodegradation is a possibility.[2][3] Protect your samples from light as much as possible.
-
Purity of the compound: Verify the purity of your compound using an appropriate analytical method, such as HPLC, before use.
Q5: I observe a decrease in the compound's activity over the course of my multi-day experiment. What can I do?
A5: A time-dependent loss of activity strongly suggests degradation in the experimental medium. To mitigate this:
-
Fresh Preparations: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.
-
Medium Exchange: If your experimental design allows, replace the medium containing the compound daily to ensure a consistent concentration of the active substance.
-
Stability Assessment in Media: Perform a simple stability study by incubating the compound in your experimental medium under the same conditions as your experiment (temperature, light, etc.) and analyze its concentration at different time points using HPLC.
Q6: What solvents are recommended for preparing working solutions, and which should I avoid?
A6: The choice of solvent can significantly impact the stability of your compound.
-
Recommended Solvents:
-
DMSO (Dimethyl sulfoxide): Generally a good choice for creating high-concentration stock solutions due to its excellent solvating power and low reactivity.
-
Ethanol: Can be used for intermediate dilutions, but be aware of potential reactions with the ester group (transesterification) under certain conditions, though this is unlikely to be significant at room temperature for short periods.
-
-
Solvents to Use with Caution:
-
Aqueous solutions: The compound has limited water solubility and is susceptible to hydrolysis. If aqueous buffers are required for your experiment, prepare the solution immediately before use and ensure the pH is near neutral.
-
Protic solvents (e.g., methanol): Similar to ethanol, there is a small risk of transesterification.
-
Avoid: Strongly acidic or basic aqueous solutions, as these will rapidly degrade the compound.
-
Analytical Methods for Stability Assessment
Q7: How can I verify the purity and stability of my this compound?
A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity and stability of a compound.[4][5] This involves developing an HPLC method that can separate the parent compound from its potential degradation products.
A general approach for developing such a method would be:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
Q8: I don't have access to an HPLC. Are there any simpler methods to get an initial idea of my compound's stability?
A8: While not as definitive as HPLC, Thin-Layer Chromatography (TLC) can provide a qualitative assessment of stability.
-
Procedure:
-
Spot a fresh solution of your compound on a TLC plate.
-
Incubate a separate sample of the solution under your experimental conditions for a specific time.
-
Spot the incubated sample next to the fresh sample on the same TLC plate.
-
Develop the plate using an appropriate solvent system.
-
Visualize the spots under UV light.
-
-
Interpretation: The appearance of new spots or a significant decrease in the intensity of the main spot in the incubated sample suggests degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile or a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples, including a non-degraded control, by HPLC.
-
Compare the chromatograms to identify degradation peaks.
Protocol 2: Stability Assessment in Experimental Media
This protocol helps determine the stability of the compound under your specific experimental conditions.
1. Preparation:
-
Prepare a solution of this compound in your experimental medium at the final working concentration.
2. Incubation:
-
Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, protected from light).
3. Sampling and Analysis:
-
Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately quench any potential further degradation by freezing the samples at -80°C.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining at each time point.
4. Data Analysis:
-
Plot the concentration of the compound versus time to determine its degradation kinetics and half-life in your experimental medium.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in biological assays. Our goal is to provide you with the foundational knowledge, practical strategies, and detailed protocols to ensure your experimental success.
Section 1: Understanding the Compound and the Core Problem
This section addresses the most fundamental questions regarding the physicochemical properties of thiazolidinone derivatives and the common reasons for precipitation in aqueous assay environments.
Q1: What are the general solubility properties of this compound?
A: this compound belongs to the thiazolidinone class of heterocyclic compounds. As a general rule, these molecules are solids at room temperature and exhibit limited solubility in water.[1] Their solubility is typically much higher in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and, to some extent, in polar protic solvents like ethanol and methanol.[2][3]
The limited aqueous solubility is a critical factor to consider, as it is a common challenge for over 70% of new chemical entities in drug discovery pipelines.[4]
Q2: My compound is perfectly clear in its DMSO stock solution. Why does it precipitate when I dilute it into my aqueous assay buffer?
A: This is a very common and expected phenomenon known as "solvent shock" or precipitation due to a sharp decrease in kinetic solubility.[5] Here's the causality:
-
High Solubility in DMSO: Your compound is highly soluble in 100% DMSO, a powerful organic solvent.[3]
-
Drastic Polarity Shift: When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer (e.g., PBS, cell culture media), the solvent environment abruptly changes from organic to overwhelmingly aqueous.
-
Exceeding the Aqueous Solubility Limit: The compound's solubility in this new, water-based environment is drastically lower. The concentration you are trying to achieve, while easily attainable in DMSO, is likely far above its maximum solubility limit in the aqueous buffer, causing the compound to crash out of solution as a precipitate.[5][6]
A clear stock solution does not guarantee solubility upon dilution.[5]
Q3: What are the consequences of undetected compound precipitation in my assay?
A: Failing to address precipitation can severely compromise the integrity and validity of your experimental results. The primary consequences are:
-
Inaccurate Potency Measurement: The actual concentration of the dissolved, biologically available compound is much lower than the nominal concentration you calculated. This leads to an underestimation of the compound's true potency (e.g., a falsely high IC50 value).[7]
-
Poor Reproducibility: The amount of precipitation can vary between wells, plates, and experiments, leading to erratic and irreproducible data.[7]
-
False Negatives: A potentially potent compound may appear inactive simply because it never reached its biological target in a sufficient, soluble concentration.[7]
Section 2: Core Strategies for Solubility Enhancement
This section provides a hierarchical approach to improving the solubility of your compound, starting with the most common methods and progressing to more advanced techniques.
Q4: What is the first and most common solvent to try, and what are the best practices for using it?
A: Dimethyl Sulfoxide (DMSO) is the industry-standard primary solvent for preparing stock solutions of poorly water-soluble compounds.[3] However, its use requires careful management to avoid artifacts.
Best Practices for Using DMSO:
-
Final Concentration is Key: The final concentration of DMSO in your assay should be kept as low as possible. A widely accepted upper limit is 0.5%, with many cell-based assays being sensitive to concentrations above 0.1%.[5][9] High concentrations of DMSO can cause cell toxicity, alter membrane permeability, and even interfere with protein function.[10][11][12][13]
-
Consistent Vehicle Control: It is absolutely critical that all wells, including untreated or positive controls, contain the exact same final concentration of DMSO. This allows you to normalize any solvent-induced effects across the experiment.[5]
-
Stock Solution Management: Prepare a high-concentration stock (e.g., 10-30 mM) in anhydrous DMSO.[8] Store it in small, single-use aliquots to prevent water absorption from the atmosphere and to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution.[8][14]
Q5: My compound still precipitates at my desired concentration, or I'm seeing DMSO-related toxicity. What are my next options?
A: If DMSO alone is insufficient or problematic, you should explore several alternative or complementary strategies. The goal is to create a more favorable environment for the compound in the aqueous buffer. These strategies include using co-solvents, adjusting pH, or employing solubilizing excipients.[15][16]
Q6: How can I use cyclodextrins to improve the solubility of this compound?
A: Cyclodextrins are excellent tools for enhancing the solubility of hydrophobic compounds.[17][18] They are cyclic oligosaccharides with a "donut" shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[19]
-
Mechanism of Action: The hydrophobic compound (the "guest") is encapsulated within the cyclodextrin's non-polar interior cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.[17][18]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and an excellent safety profile, making it suitable for many in vitro assays.[18]
See Protocol 2 for a step-by-step guide on using HP-β-CD.
Q7: Can I adjust the pH of my buffer to improve solubility?
A: Yes, this can be a very effective strategy if your compound has an ionizable functional group. The thiazolidinone scaffold and associated groups may have pKa values that allow for protonation or deprotonation.
-
Mechanism of Action: By adjusting the pH of the buffer, you can ionize the compound, forming a salt. Salts are generally more water-soluble than their neutral counterparts.[7][15] For a compound with a basic nitrogen atom, for instance, lowering the pH of the buffer (e.g., from 7.4 to 6.5) can protonate the nitrogen, increasing solubility.[2]
-
Critical Consideration: You must first confirm that the pH change does not negatively impact your biological system (e.g., enzyme activity, cell viability, or receptor binding). Always run a pH-matched vehicle control.
Section 3: Troubleshooting Guide & Step-by-Step Protocols
This section provides a logical workflow and detailed protocols to systematically diagnose and solve solubility issues.
Troubleshooting Workflow for Compound Precipitation
If you observe precipitation, use the following decision tree to identify the cause and implement the appropriate solution.
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the best practices for preparing your compound to minimize the risk of precipitation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated pipettes
-
Assay buffer (e.g., PBS, HBSS, or cell culture medium), pre-warmed to the assay temperature (e.g., 37°C)
Procedure:
-
Prepare High-Concentration Stock (e.g., 20 mM):
-
Weigh the required amount of solid compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).
-
Vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used if dissolution is slow, but be cautious of compound stability.[8]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Aliquot and Store:
-
Dispense the stock solution into small, single-use aliquots in tightly sealed tubes.[14]
-
Store at -20°C or -80°C as appropriate for the compound's stability.
-
-
Prepare Working Solution (Dilution into Aqueous Buffer):
-
Thaw a single aliquot of the DMSO stock and warm it to room temperature. Vortex gently.
-
Pre-warm your final assay buffer to the experimental temperature (e.g., 37°C).[14]
-
While gently vortexing or swirling the pre-warmed buffer, add the required volume of DMSO stock dropwise.[14] This gradual addition is crucial to avoid localized high concentrations that cause solvent shock.
-
Vortex the final working solution gently to ensure homogeneity.
-
-
Immediate Use:
-
Use the freshly prepared working solution immediately. Some compounds may precipitate over time even when initially soluble.[14]
-
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a Solubility Enhancer
This protocol describes how to prepare a stock solution using HP-β-CD to increase the aqueous solubility of your compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer, magnetic stirrer, or sonicator
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 20-45% (w/v).[19] For example, dissolve 4.5 g of HP-β-CD in deionized water to a final volume of 10 mL for a 45% solution. Warm gently if needed to fully dissolve the cyclodextrin.
-
-
Form the Inclusion Complex:
-
Weigh the required amount of your compound to make a concentrated stock (e.g., 10x the final desired assay concentration).
-
Add the compound directly to the prepared HP-β-CD solution.
-
Mix vigorously overnight at room temperature (e.g., using a magnetic stirrer or orbital shaker). This allows time for the compound to become encapsulated within the cyclodextrin.
-
-
Clarify the Solution:
-
After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This is your cyclodextrin-complexed stock solution. The concentration of the dissolved compound should be analytically determined if precise quantification is needed.
-
-
Assay Application:
Section 4: Data Summary & Visualization
Table 1: Summary of Common Solubilization Strategies
| Strategy | Vehicle | Recommended Final Conc. | Mechanism of Action | Key Considerations & Potential Issues |
| Primary Solvent | DMSO | < 0.5% (ideal: < 0.1%)[5][9] | Aprotic solvent dissolves a wide range of compounds.[3] | Cytotoxicity, membrane effects, protein denaturation at higher concentrations.[10][12][13] |
| Co-solvent | Ethanol | < 1% | Increases the polarity of the bulk solvent. | Can have its own biological effects; potential for immunosuppression.[20] |
| Excipient | HP-β-CD | Assay-dependent (e.g., 1-5%) | Forms a water-soluble inclusion complex via encapsulation.[17][18] | Must run a vehicle control; may not be suitable for all compounds or assays.[21] |
| Buffer Mod. | Acidic/Basic Buffer | N/A | Forms a more soluble salt by ionizing the compound.[15] | The pH change must be compatible with the biological system (cells, enzymes, etc.). |
Diagram: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. quora.com [quora.com]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. mdpi.com [mdpi.com]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. alzet.com [alzet.com]
- 20. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchprofiles.ku.dk [researchprofiles.ku.dk]
Validation & Comparative
A Comparative Benchmarking Guide to Thiazolidinone Derivatives: Spotlight on the 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetate Scaffold
Introduction: The Enduring Versatility of the Thiazolidinone Core
For researchers, scientists, and drug development professionals, the thiazolidinone scaffold represents a privileged heterocyclic system, consistently demonstrating a remarkable breadth of biological activities.[1] This five-membered ring containing sulfur and nitrogen is a cornerstone in medicinal chemistry, with derivatives exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of the thiazolidinone nucleus lies in the numerous points for chemical modification, allowing for the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its closely related analogs against other significant thiazolidinone derivatives. While specific experimental data for the ethyl ester parent compound is limited in publicly accessible literature, by examining its core structure and the biological activities of its near analogs, we can extrapolate and benchmark its potential performance.
Chemical Properties and Synthesis: Building the Thiazolidinone Framework
The core structure of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate features the characteristic thiazolidin-4-one ring with an exocyclic double bond connected to an acetate group. This arrangement offers several key chemical features that influence its reactivity and biological interactions. The ester moiety can be readily hydrolyzed, potentially leading to a carboxylic acid derivative in vivo, which may have a different biological activity profile.
The synthesis of the 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate scaffold generally follows a well-established synthetic route. A common approach involves the condensation of a thiourea derivative with a haloacetic acid, followed by reaction with an appropriate aldehyde or ketone.
Caption: General synthetic pathway for 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate.
Experimental Protocol: Synthesis of a Representative 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide Derivative
Materials:
-
(2Z)-N-substituted-2-cyanoacetamide
-
Thioglycolic acid
-
Pyridine
-
Ethanol
Procedure:
-
A solution of the appropriate (2Z)-N-substituted-2-cyanoacetamide (10 mmol) and thioglycolic acid (12 mmol) in ethanol (20 mL) is prepared.
-
A catalytic amount of pyridine is added to the solution.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield the desired 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivative.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for heating to reflux temperature to drive the reaction to completion.
-
Pyridine as Catalyst: Pyridine, a weak base, facilitates the reaction, likely by deprotonating the thioglycolic acid, making it a more effective nucleophile.
-
Refluxing: Heating the reaction mixture to its boiling point increases the reaction rate, reducing the overall reaction time.
Comparative Biological Activity
The true value of a chemical scaffold is determined by its biological performance. Here, we compare the reported activities of various thiazolidinone derivatives in key therapeutic areas.
Antimicrobial Activity
Thiazolidinone derivatives have long been recognized for their potent and broad-spectrum antimicrobial activity.[1][2] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| 2,3-diaryl-thiazolidin-4-ones (Compound 5) | S. Typhimurium | 8 | [4] |
| 2,3-diaryl-thiazolidin-4-ones (Compound 5) | S. aureus | 60 | [4] |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 | [5] |
| 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivatives | Various bacteria and fungi | Not specified | [3][6] |
Analysis: The data indicates that substitutions on the thiazolidinone ring significantly impact antimicrobial potency. For instance, the 2,3-diaryl-thiazolidin-4-ones show promising activity, particularly against Gram-negative bacteria.[4] The 5-arylidene derivatives also exhibit potent activity, mainly against Gram-positive bacteria.[5] While quantitative data for the parent 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is lacking, the consistent antimicrobial activity across its derivatives suggests that this scaffold is a valid starting point for the development of new antimicrobial agents.
References
A Comparative Guide to the Biological Activity of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the thiazolidinone scaffold has emerged as a "wonder nucleus" due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1] This guide provides an in-depth validation and comparative analysis of the biological activities of a specific thiazolidinone derivative, Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate.
This document will navigate through the potential therapeutic applications of this compound, comparing its performance with a well-established alternative, Rosiglitazone. We will delve into the mechanistic underpinnings of their actions and provide detailed experimental protocols for the validation of their biological activities, empowering researchers to make informed decisions in their drug development endeavors.
Introduction to this compound and the Thiazolidinone Scaffold
Thiazolidinones are a class of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms.[1] The versatility of this core structure allows for substitutions at various positions, leading to a diverse array of derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
This compound, the focus of this guide, is a derivative of this versatile scaffold. While specific quantitative data for this exact compound is not extensively available in publicly accessible literature, its structural features suggest potential for significant biological activity based on the known properties of the thiazolidinone class.
The Comparator: Rosiglitazone - A Thiazolidinedione Benchmark
To provide a robust comparative analysis, we have selected Rosiglitazone, a well-characterized member of the thiazolidinedione (a subclass of thiazolidinones) family. Rosiglitazone is an established therapeutic agent primarily known for its use in the management of type 2 diabetes.[3] Its mechanism of action as a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is well-documented.[4] Furthermore, Rosiglitazone has been investigated for its anticancer and anti-inflammatory effects, making it an excellent benchmark for comparison against our topic compound.[4][5]
Comparative Analysis of Biological Activities
This section will explore the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound in comparison to Rosiglitazone.
Anticancer Activity
Thiazolidinone derivatives have demonstrated significant potential as anticancer agents, acting through both PPARγ-dependent and independent pathways.[4] These mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]
Putative Mechanism of Action for Thiazolidinones:
-
PPARγ-Dependent Pathway: Activation of PPARγ can lead to the regulation of genes involved in cell proliferation and differentiation, ultimately suppressing tumor growth.[4]
-
PPARγ-Independent Pathways: Many thiazolidinones exert their anticancer effects through mechanisms that do not involve PPARγ. These can include:
-
Inhibition of Epidermal Growth Factor Receptor (EGFR): Some derivatives have been shown to inhibit EGFR, a key player in cancer cell signaling.[7][8]
-
Inhibition of other Kinases: Thiazolidinones can target other kinases involved in cancer progression.
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) can trigger apoptosis in cancer cells.
-
Comparative Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Rosiglitazone | Adrenocortical Carcinoma (SW13) | 22.48 ± 1.54 | [11] |
| Rosiglitazone | Colorectal Cancer (HCT 116) | 11.61 ± 3.49 | [3] |
| Rosiglitazone | Colorectal Cancer (HT-29) | 1.04 ± 0.14 | [3] |
| Thiazolidinone Derivative (Example) | Lung Tumor (A549) | 0.35 | [9] |
| Thiazolidinone Derivative (Example) | Breast Carcinoma (MDA-MB-231) | 3.10 | [9] |
Experimental Validation: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Rosiglitazone. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity
The thiazolidinone nucleus is a key structural feature in many compounds with potent antimicrobial activity.[12] One of the proposed mechanisms for their antibacterial action is the inhibition of the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[5][13]
Comparative Data:
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| Pioglitazone | E. coli | 31.25 ± 3.87 | |
| Pioglitazone | S. pneumoniae | 62.5 ± 3.77 | |
| Pioglitazone | K. pneumoniae | 62.5 ± 4.14 | |
| Thiazolidinone Derivative (Example) | Gram-positive bacteria | 3.91 | [11] |
Experimental Validation: Kirby-Bauer Disk Diffusion Assay
This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Placement: Aseptically place paper disks impregnated with known concentrations of this compound and Rosiglitazone onto the agar surface. Include a standard antibiotic as a positive control and a solvent-impregnated disk as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidinones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Rosiglitazone, through its PPARγ agonism, also exerts anti-inflammatory effects by reducing the expression of pro-inflammatory markers like COX-2.[5]
Comparative Data:
| Compound | Enzyme | IC50 (µM) | Reference |
| Meloxicam (NSAID control) | COX-1 | 36.6 | [6] |
| Meloxicam (NSAID control) | COX-2 | 4.7 | [6] |
| Indomethacin (NSAID control) | COX-1 | 0.063 | [6] |
| Indomethacin (NSAID control) | COX-2 | 0.48 | [6] |
Experimental Validation: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and assay buffer.
-
Compound Addition: Add varying concentrations of this compound, Rosiglitazone, and a known NSAID (e.g., celecoxib or indomethacin) as a positive control.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Detection: After a set incubation period, measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Conclusion
This compound, as a member of the versatile thiazolidinone family, holds significant promise for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. While direct experimental data for this specific compound is limited, the established biological profile of the thiazolidinone scaffold and related compounds like Rosiglitazone provides a strong rationale for its further investigation.
This guide has provided a framework for the comparative analysis of this compound against the benchmark compound Rosiglitazone. The detailed experimental protocols for key biological assays—MTT for anticancer activity, Kirby-Bauer for antimicrobial susceptibility, and COX inhibition for anti-inflammatory potential—offer researchers the necessary tools to validate and quantify the biological activity of this promising compound. By elucidating its mechanisms of action and comparing its efficacy to established drugs, the scientific community can unlock the full therapeutic potential of this and other novel thiazolidinone derivatives.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone reduces the inflammatory response in a model of vascular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Substance | MASI [aiddlab.com]
- 13. Antimicrobial activity of new 2,4-disubstituted thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Potential of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and Other Heterocyclic Compounds
For Immediate Release to the Scientific Community
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and broad-spectrum activity. Among the myriad of heterocyclic compounds explored, the 4-thiazolidinone core has emerged as a "wonder nucleus" due to its diverse pharmacological activities.[1] This guide provides a comparative analysis of ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, a representative 4-thiazolidinone derivative, against other prominent antimicrobial heterocyclic compounds, including triazoles, pyrazoles, and benzimidazoles.
Introduction to the Compared Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, owing to their structural diversity and ability to interact with a wide range of biological targets. The compounds under comparison in this guide are:
-
This compound: A derivative of the 4-thiazolidinone ring system. This class of compounds is known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
-
Triazoles: Five-membered heterocyclic compounds containing three nitrogen atoms. 1,2,4-triazole derivatives, in particular, have been extensively studied and are known for their significant antibacterial and antifungal activities.[4][5][6]
-
Pyrazoles: Five-membered heterocyclic aromatic compounds with two adjacent nitrogen atoms. Pyrazole derivatives have demonstrated a broad range of pharmacological properties, including potent antibacterial activity against drug-resistant strains.[7][8][9]
-
Benzimidazoles: Formed by the fusion of benzene and imidazole rings. These compounds are structurally similar to purine nucleosides, allowing them to interact with various biopolymers and exhibit a wide array of biological effects, including antimicrobial action.[10][11]
Comparative Antimicrobial Activity
The antimicrobial efficacy of these heterocyclic compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. The table below summarizes representative MIC values (in µg/mL) from various studies to provide a comparative overview.
| Compound Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference(s) |
| 4-Thiazolidinone Derivatives | 2 - 16 | 16 - >100 | Moderate Activity | [12][13] |
| 1,2,4-Triazole Derivatives | 0.25 - 1 | 0.25 - >100 | Promising Activity | [4][14] |
| Pyrazole Derivatives | 1 - 12.5 | 16 - >100 | Variable Activity | [8][15] |
| Benzimidazole Derivatives | 6.25 - 156.25 | >100 | Variable Activity | [11][16] |
Note: MIC values can vary significantly based on the specific substitutions on the heterocyclic core and the microbial strains tested. The data presented here is a representative range for comparison.
Proposed Mechanisms of Action
The antimicrobial activity of these heterocyclic compounds stems from their ability to interfere with essential microbial processes. While the exact mechanisms can vary between derivatives, some of the proposed targets are outlined below:
-
4-Thiazolidinones: These compounds have been reported to inhibit bacterial enzymes crucial for cell wall synthesis, such as MurB, a precursor in peptidoglycan biosynthesis. Molecular docking studies have also suggested that they can inhibit E. coli FabH, an enzyme involved in fatty acid synthesis.[17]
-
Triazoles: A well-established mechanism for antifungal triazoles is the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes. Their antibacterial action is thought to involve the disruption of various metabolic pathways.
-
Pyrazoles: Pyrazole derivatives have been shown to target bacterial DNA gyrase, an enzyme critical for DNA replication and repair.[8] This inhibition leads to the disruption of essential cellular processes and ultimately, bacterial cell death.
-
Benzimidazoles: Due to their structural similarity to purines, benzimidazoles can act as competitive inhibitors in the biosynthesis of nucleic acids and proteins. Some derivatives also interfere with the biosynthesis of ergosterol in fungi.[10]
Experimental Protocols
A standardized methodology is crucial for the reliable evaluation of antimicrobial activity. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the screening and evaluation of novel antimicrobial compounds.
Caption: A generalized workflow for the discovery of novel antimicrobial agents.
Synthesis of 2-ylidene-1,3-thiazolidin-4-ones
The synthesis of the title compound and its derivatives often involves a multi-step process. A common route includes the condensation of a thiourea derivative with an α-halo-ester, followed by reaction with an aldehyde or ketone.[1][22][23]
Caption: A simplified synthetic pathway for 2-ylidene-1,3-thiazolidin-4-ones.
Conclusion and Future Perspectives
This compound and its parent scaffold, 4-thiazolidinone, demonstrate significant potential as antimicrobial agents. While direct comparisons of MIC values can be challenging due to variations in experimental conditions, the 4-thiazolidinone core exhibits comparable, and in some cases superior, activity to other well-established antimicrobial heterocyclic compounds like triazoles, pyrazoles, and benzimidazoles.
The diverse mechanisms of action and the synthetic tractability of the 4-thiazolidinone scaffold make it a highly attractive starting point for the development of next-generation antimicrobial drugs. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and spectrum of activity, as well as in-depth investigations into their mechanisms of action to overcome existing resistance pathways. The hybridization of the 4-thiazolidinone nucleus with other bioactive pharmacophores also presents a promising strategy for the design of novel, multi-target antimicrobial agents.[6]
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers | MDPI [mdpi.com]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
- 17. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. goums.ac.ir [goums.ac.ir]
- 20. iacld.com [iacld.com]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 22. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Analogs
The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its analogs. By objectively comparing the performance of various structural modifications with supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these promising compounds.
The Core Scaffold: this compound
The foundational structure, this compound, possesses key pharmacophoric features that are amenable to chemical modification. Understanding the role of each component is crucial for rational drug design. The primary sites for modification to explore the SAR are the N-3 position of the thiazolidinone ring, the C-5 position, and the ethyl acetate moiety at the C-2 ylidene bridge.
dot graph "Core_Scaffold" { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder for a chemical structure image a [label="this compound Core Structure", pos="0,0!"]; }
Caption: The core chemical structure of this compound highlighting key positions for substitution.
Structure-Activity Relationship Analysis: A Comparative Overview
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. This section dissects the SAR at each key position, drawing on experimental data from published studies.
Influence of Substituents at the N-3 Position
The nitrogen atom at the 3-position of the thiazolidinone ring is a critical site for derivatization, with substitutions significantly impacting biological activity.
-
Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups at the N-3 position has been a common strategy to enhance potency. For instance, a phenyl group at this position is a recurrent feature in many active analogs.[3] The electronic nature and substitution pattern of this aromatic ring can fine-tune the activity. Electron-withdrawing groups on the phenyl ring have been shown to influence the anticancer and antimicrobial activities.
-
Alkyl and Substituted Alkyl Chains: While less common, the introduction of alkyl chains at the N-3 position can modulate the lipophilicity of the molecule, which in turn affects its pharmacokinetic properties.
Modifications at the C-5 Position
The C-5 position of the thiazolidinone ring offers another avenue for structural diversification. The introduction of a benzylidene moiety at this position is a hallmark of many biologically active 4-thiazolidinones.[4]
-
5-Ylidene Substitution: The presence of a 5-ylidene bond is often crucial for activity. For example, a novel synthesis of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate has been reported as a potential anticancer agent.[1][3] This highlights the importance of the substitution pattern at the C-5 position.
-
Substituted Benzylidene Groups: The electronic properties of substituents on the benzylidene ring at the C-5 position play a significant role. Electron-donating groups (e.g., methoxy, hydroxyl) and electron-withdrawing groups (e.g., nitro, chloro) can dramatically alter the biological response. For instance, in some series of 4-thiazolidinone derivatives, the presence of a hydroxyl or methoxy group on the benzylidene ring has been associated with potent antimicrobial or anticancer activity.[5]
Alterations to the Ethyl Acetate Moiety
The ethyl acetate group attached to the exocyclic double bond at the C-2 position is a key determinant of the molecule's interaction with biological targets.
-
Ester Group: The ester functionality can participate in hydrogen bonding and influences the overall polarity and solubility of the compound. Hydrolysis of the ester to the corresponding carboxylic acid can lead to a significant change in activity, sometimes increasing potency due to stronger interactions with the target protein, but may also affect cell permeability.
-
Amide Analogs: Replacement of the ester with an amide linkage introduces a hydrogen bond donor and can lead to a different pharmacological profile. Studies on 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivatives have shown promising antifungal activity.[6]
Comparative Performance Data
To provide a clear and objective comparison, the following tables summarize the experimental data for various this compound analogs and related 2-ylidene-4-thiazolidinones.
Table 1: Anticancer Activity of Selected Analogs
| Compound ID | N-3 Substituent | C-5 Substituent | C-2 Moiety | Cell Line | IC50 (µM) | Reference |
| Analog 1 | Phenyl | (dimethylamino)methylene | Ethyl acetate | Various | Not specified | [1][3] |
| Analog 2 | Biphenyl | H | Cyano | hDHODH | 1.32 | [7] |
| Analog 3 | Amide derivative | H | Cyano | hDHODH | 1.45 | [7] |
| Analog 4 | 2,3-diaryl | Varied | Varied | A549, MDA-MB-231 | Varied | [8] |
Table 2: Antimicrobial Activity of Selected Analogs
| Compound ID | N-3 Substituent | C-5 Substituent | C-2 Moiety | Organism | MIC (µg/mL) | Reference |
| Analog 5 | Varied | Arylidene | Varied | S. aureus, B. subtilis | Not specified | [9] |
| Analog 6 | Varied | Varied | Acetamide | A. solani, P. lingam | 0.85 - 2.29 | [6] |
| Analog 7 | Chlorophenylthiosemicarbazone hybrids | Varied | Acetate | Gram-positive bacteria | 3.91 | [10] |
| Analog 8 | Varied | Arylidene | Varied | Various bacteria and fungi | Varied | [11] |
Experimental Protocols
The synthesis and biological evaluation of these analogs follow established methodologies in medicinal chemistry.
General Synthetic Procedure
A common route for the synthesis of 2-ylidene-4-thiazolidinones involves a one-pot, three-component reaction.
-
Step 1: Formation of Thiourea Derivative: An appropriate amine is reacted with carbon disulfide in the presence of a base to yield a dithiocarbamate salt, which is then treated with an α-halo ester (e.g., ethyl chloroacetate) to form a thiourea derivative.
-
Step 2: Cyclization: The thiourea derivative undergoes intramolecular cyclization upon heating, often in the presence of a dehydrating agent or a base, to afford the 2-imino-4-thiazolidinone ring.
-
Step 3: Knoevenagel Condensation: For analogs with a C-5 substituent, a Knoevenagel condensation is performed between the 4-thiazolidinone and an appropriate aldehyde in the presence of a base like piperidine or sodium acetate.
dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];
Amine [label="Amine/Aniline"]; CS2 [label="Carbon Disulfide"]; Thiourea [label="Thiourea Derivative"]; Cyclization [label="Cyclization"]; Thiazolidinone [label="2-Ylidene-4-thiazolidinone Core"]; Aldehyde [label="Aldehyde"]; Condensation [label="Knoevenagel Condensation"]; Final_Product [label="C-5 Substituted Analog"];
Amine -> Thiourea; CS2 -> Thiourea; Thiourea -> Cyclization; Cyclization -> Thiazolidinone; Thiazolidinone -> Condensation; Aldehyde -> Condensation; Condensation -> Final_Product; }
Caption: General synthetic workflow for C-5 substituted 2-ylidene-4-thiazolidinone analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Key SAR Insights and Future Directions
The collective evidence from various studies points to several key SAR trends for this compound analogs:
dot graph "SAR_Summary" { rankdir=TB; node [shape=ellipse, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#EA4335"];
Core [label="this compound"]; N3 [label="N-3 Position\n(Aryl/Heteroaryl enhances activity)"]; C5 [label="C-5 Position\n(Ylidene group is crucial;\nSubstituents modulate potency)"]; C2 [label="C-2 Moiety\n(Ester/Amide influences\n H-bonding and solubility)"];
Core -> N3; Core -> C5; Core -> C2; }
Caption: Summary of key structure-activity relationships for this compound analogs.
-
The ylidene bridge at the C-2 position is a critical pharmacophoric element. Modifications to the attached ester or its replacement with other functional groups can significantly alter the biological activity.
-
The N-3 position readily accommodates a variety of substituents, with aromatic and heteroaromatic rings being particularly favorable for enhancing potency. The electronic nature of these rings is a key determinant of activity.
-
The C-5 position is another crucial site for modification, where the introduction of substituted benzylidene groups can fine-tune the biological profile.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of libraries of analogs with diverse substituents at the N-3, C-5, and C-2 positions, coupled with computational modeling and quantitative structure-activity relationship (QSAR) studies, will be instrumental in identifying more potent and selective drug candidates.[12]
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics [ouci.dntb.gov.ua]
- 4. [PDF] Synthesis and Antimicrobial Activity of 4-Oxo-Thiazolidines and 5-Arylidene Derivatives of 2-Amino-5-Ethyl-1,3,4-Thiadiazole | Semantic Scholar [semanticscholar.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. Synthesis and structure-activity relationships of 2-alkylidenethiazolidine-4,5-diones as antibiotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico Docking: Evaluating Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its Analogs Against Key Therapeutic Targets
For distribution among: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the in silico docking performance of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its derivatives against prominent therapeutic protein targets. We will explore the nuances of experimental design in computational docking, compare binding affinities with established drugs, and provide detailed, replicable protocols to ensure scientific rigor.
Introduction: The Thiazolidinone Scaffold in Drug Discovery
The 1,3-thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] this compound represents a fundamental structure within this class. Understanding its interactions with various protein targets at a molecular level through in silico docking is a crucial first step in rational drug design and lead optimization.[1] This guide focuses on a representative, more complex derivative of this scaffold to illustrate its potential, specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in cancer angiogenesis.[4] We will then expand our analysis to compare other thiazolidinone derivatives against different, yet significant, therapeutic targets such as Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).
The In Silico Docking Workflow: A Validated Approach
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] The credibility of any in silico study hinges on a well-defined and validated workflow. The following diagram and protocol outline a robust methodology for protein-ligand docking.
Caption: A generalized workflow for in silico molecular docking studies.
Detailed Experimental Protocol: Docking with AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking using the widely accepted AutoDock Vina software.
I. Preparation of the Receptor (Protein):
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use VEGFR-2 (PDB ID: 2OH4), COX-2 (PDB ID: 5IKR), and PPAR-γ (PDB ID: 2PRG).
-
Prepare the Protein:
-
Open the PDB file in a molecular visualization tool like AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens, as they are crucial for hydrogen bonding interactions.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT file format, which includes charge and atom type information.
-
II. Preparation of the Ligand:
-
Obtain Ligand Structure: The 2D structure of this compound and its analogs can be drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL).
-
Convert to 3D and Minimize Energy: Use a program like Open Babel to convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.
-
Prepare for Docking:
-
Open the 3D ligand file in ADT.
-
Detect the rotatable bonds, which allows for ligand flexibility during docking.
-
Save the ligand in the PDBQT format.
-
III. Grid Box Generation:
-
Define the Binding Site: In ADT, with the prepared protein loaded, define a "grid box" that encompasses the active site of the protein. The center and dimensions of the box are critical parameters. For known targets, the binding site of a co-crystallized ligand can be used as a reference.
-
Set Grid Parameters: The grid box for VEGFR-2 (PDB ID: 2OH4) can be centered at x, y, z coordinates derived from its co-crystallized ligand, with dimensions of approximately 25 x 25 x 25 Å to allow ample space for the ligand to move.
IV. Running AutoDock Vina:
-
Create a Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities.
V. Analysis of Results:
-
Examine Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.
-
Visualize Interactions: Use molecular visualization software like PyMOL or Discovery Studio to view the docked poses and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.
Comparative Docking Analysis
To contextualize the performance of the thiazolidinone scaffold, we will compare its docking results with known inhibitors for each respective target.
Target 1: VEGFR-2 - A Key Player in Angiogenesis
A complex derivative, Ethyl 3-substituted-2-{4-oxo-2-(2-((3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)hydrazineyl)thiazol-5(4H)-ylidene}acetate, which contains the core structure of interest, has been shown to interact strongly with the VEGFR-2 receptor.[4] We will use this as our primary compound and compare it to the well-established VEGFR-2 inhibitor, Sorafenib.
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound Derivative[4] | VEGFR-2 (2OH4) | -9.8 | Cys919, Glu885, Asp1046 (Hydrogen Bonds); Leu840, Val848, Ala866 (Hydrophobic) |
| Sorafenib (Reference) | VEGFR-2 (2OH4) | -11.2 | Cys919, Glu885, Asp1046 (Hydrogen Bonds); Leu840, Val848, Phe918 (Hydrophobic, π-π) |
The thiazolidinone derivative shows a strong predicted binding affinity for VEGFR-2, forming crucial hydrogen bonds with the hinge region residues Cys919 and Glu885, similar to the reference inhibitor Sorafenib. While its binding energy is slightly less favorable than Sorafenib, it demonstrates significant potential as a VEGFR-2 inhibitor scaffold.
Target 2: COX-2 - An Anti-Inflammatory Target
Thiazolidinone derivatives have also been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[2][5] Here we compare a representative thiazolidinone derivative with the well-known COX-2 inhibitor, Celecoxib.
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Thiazolidinone Derivative[5] | COX-2 (5IKR) | -10.0 | Ser530, Tyr355, Arg120 (Hydrogen Bonds) |
| Celecoxib (Reference) | COX-2 (5IKR) | -11.5 | Arg513, Phe518, Val523 (Hydrophobic); His90 (Hydrogen Bond) |
The thiazolidinone derivative demonstrates a high binding affinity for the COX-2 active site, engaging with key catalytic residues.[5] This suggests that the thiazolidinone scaffold can be effectively tailored to target inflammatory pathways.
Target 3: PPAR-γ - An Antidiabetic Target
The thiazolidinedione class of drugs, which includes Pioglitazone, are well-known agonists of PPAR-γ, a nuclear receptor that plays a key role in glucose and lipid metabolism.
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Thiazolidinedione Analog | PPAR-γ (2PRG) | -9.5 | Ser289, His323, His449, Tyr473 (Hydrogen Bonds) |
| Pioglitazone (Reference) | PPAR-γ (2PRG) | -10.2 | Ser289, His323, His449, Tyr473 (Hydrogen Bonds) |
As expected, thiazolidinedione analogs exhibit strong binding to the PPAR-γ ligand-binding domain, forming a network of hydrogen bonds with key residues that stabilize the active conformation of the receptor. This underscores the scaffold's established role in the development of antidiabetic agents.
In Silico ADMET Prediction: A Critical Step in Drug Discovery
A promising binding affinity is only one piece of the puzzle. Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to de-risk drug development.[6] Various online tools and software can predict these properties based on the molecule's structure.
Caption: Key components of an in silico ADMET profile.
Protocol for In Silico ADMET Prediction
-
Select a Tool: Utilize web-based servers such as SwissADME, pkCSM, or ADMETlab 2.0.
-
Input the Structure: Provide the chemical structure of the compound, typically as a SMILES string or by drawing it in the provided editor.
-
Run the Prediction: Initiate the calculation. The server will compute a range of physicochemical and pharmacokinetic properties.
-
Analyze the Output: Evaluate key parameters such as:
-
Lipinski's Rule of Five: A guideline to assess drug-likeness and potential for oral bioavailability.
-
Gastrointestinal (GI) Absorption: Predicted absorption in the human intestine.
-
Blood-Brain Barrier (BBB) Permeability: Prediction of whether the compound can cross the BBB.
-
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.
-
Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, and other toxic endpoints.
-
Studies on various thiazolidinone derivatives have shown that many of them comply with Lipinski's Rule of Five and exhibit favorable predicted ADME profiles, further supporting their potential as drug candidates.[6]
Conclusion and Future Directions
The in silico docking studies presented in this guide demonstrate that the this compound scaffold and its derivatives are versatile binders that can be tailored to interact with a range of therapeutically relevant proteins. The representative derivative shows promising binding affinity to VEGFR-2, suggesting its potential in anticancer research. Comparative analyses with other thiazolidinones against COX-2 and PPAR-γ further highlight the scaffold's adaptability.
While in silico results provide a strong foundation for further research, it is imperative to validate these findings through in vitro and in vivo experiments. The detailed protocols provided herein offer a starting point for researchers to replicate and expand upon these computational studies, ultimately accelerating the discovery and development of novel therapeutics based on the thiazolidinone core.
References
- 1. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate: Synthesis, Bioactivity, and Cross-Validation
The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] These molecules have demonstrated a diverse range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] This guide provides an in-depth, comparative analysis of a specific derivative, Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate. We will objectively cross-validate its performance by detailing its synthesis, comparing its antimicrobial efficacy against a structurally related alternative, Rhodanine-3-acetic acid, and establishing a framework for assessing its preliminary safety profile.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support and guide further investigation into this promising class of compounds.
Part 1: Synthesis and Structural Elucidation
The synthesis of 2-ylidene-4-thiazolidinones is a critical first step in their evaluation. The choice of synthetic route impacts yield, purity, and scalability. Here, we detail a standard and reliable method for the target compound and provide a workflow for its characterization.
Experimental Protocol: Synthesis of this compound
This protocol describes a Knoevenagel-type condensation reaction, a common and efficient method for generating the ylidene moiety at the C-2 position.
Materials:
-
Ethyl 2-(4-oxo-1,3-thiazolidin-2-yl)acetate
-
Appropriate aldehyde or ketone
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid
Procedure:
-
Reactant Dissolution: Dissolve equimolar amounts of Ethyl 2-(4-oxo-1,3-thiazolidin-2-yl)acetate and the chosen aldehyde/ketone in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (typically 2-3 drops) to the reaction mixture. The basicity of piperidine is crucial for facilitating the deprotonation of the active methylene group, initiating the condensation.
-
Reflux: Heat the mixture to reflux for a duration of 3 to 8 hours.[7][8] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, the mixture can be poured into crushed ice to induce precipitation.[7][8]
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or acetic acid to achieve high purity.[7][9]
Causality of Choices:
-
Ethanol is selected as a solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux.
-
Piperidine serves as an effective basic catalyst for this condensation, promoting the formation of the carbanion necessary for the reaction to proceed.
-
Recrystallization is a critical final step to remove unreacted starting materials and by-products, ensuring the purity of the final compound for biological testing.
Synthesis Workflow Diagram
Caption: Workflow for synthesis and characterization of the target compound.
Structural and Physicochemical Comparison
A compound's physical properties are fundamental to its handling, formulation, and pharmacokinetic profile. Below is a comparison of the target compound with a key alternative, Rhodanine-3-acetic acid, which shares the core thiazolidinone ring but differs in the exocyclic group and substitution at the N-3 position.
| Property | This compound | Rhodanine-3-acetic acid | Significance of Comparison |
| Core Structure | 1,3-Thiazolidin-4-one | 2-Thioxo-1,3-thiazolidin-4-one (Rhodanine) | The C=O vs C=S at position 2 significantly alters electron distribution and potential protein interactions. |
| N-3 Substituent | Unsubstituted (N-H) | -CH₂COOH (Acetic Acid) | The acidic group on rhodanine increases polarity and provides an additional hydrogen bond donor/acceptor site. |
| C-2 Substituent | =CH-COOEt (Ethyl Acetate moiety) | Unsubstituted (C=S) | The exocyclic double bond and ester group on the target compound create a Michael acceptor, a feature often linked to biological activity. |
| Expected Polarity | Moderately Polar | More Polar | Differences in polarity will affect solubility and membrane permeability, influencing both bioassay results and bioavailability. |
Part 2: Comparative Biological Evaluation - Antimicrobial Activity
Thiazolidinone derivatives are widely investigated for their antimicrobial properties.[4][10] A critical measure of a compound's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for assessing antimicrobial susceptibility and provides quantitative data for comparison.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for OD600 measurement)
-
Positive control antibiotic (e.g., Ampicillin, Gentamycin)[9]
-
Negative control (broth + DMSO)
Procedure:
-
Bacterial Culture Preparation: Inoculate a fresh bacterial colony into MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using MHB. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial suspension to each well containing the diluted compounds.
-
Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a vehicle control (bacteria + DMSO) to ensure the solvent has no inhibitory effect.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.
Antimicrobial Assay Workflow Diagram
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.
Comparative Antimicrobial Data
The following table summarizes representative MIC values for thiazolidinone derivatives against common bacterial strains. The data highlights that activity is often more pronounced against Gram-positive bacteria.
| Compound Class | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | Reference |
| 5-Arylidene-thiazolidine-2,4-diones | 2 - 16 | > 64 | [1] |
| Rhodanine-3-acetic acid derivatives | > 15.62 | Marginal Activity | [11][12] |
| General 4-Thiazolidinones | 8 - 60 | > 64 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Thiazolidinone derivatives generally exhibit greater potency against Gram-positive bacteria like S. aureus.[1][5][12]
-
The presence of a hydrophobic arylidene group at the C-5 position is often correlated with enhanced antibacterial activity.[13]
-
Modifications at the N-3 position with carboxyalkyl groups, as seen in Rhodanine-3-acetic acid, have been shown to be crucial for activity.[13] The ethyl acetate group at the C-2 ylidene position of our target compound introduces a different electronic and steric profile that warrants direct comparative testing to determine its contribution to bioactivity.
Part 3: Preliminary Safety and Selectivity Assessment
A crucial aspect of drug discovery is ensuring that a compound is toxic to pathogens but not to host cells.[14][15][16] Cytotoxicity assays provide the initial data to assess this selectivity.
Experimental Protocol: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric method that measures cell metabolic activity, serving as an indicator of cell viability.[17]
Materials:
-
Mammalian cell line (e.g., MRC-5, a human lung fibroblast line)[18]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compounds. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the resulting dose-response curve.
Cytotoxicity Workflow and Selectivity Index
Caption: Workflow for cytotoxicity testing and Selectivity Index calculation.
Interpreting the Selectivity Index (SI)
The Selectivity Index (SI) is a critical parameter for cross-validating the therapeutic potential of an antimicrobial compound. It is calculated as the ratio of host cell toxicity to microbial toxicity.
SI = IC₅₀ / MIC [18]
| SI Value | Interpretation | Next Steps |
| < 1 | Compound is more toxic to host cells than to microbes. | Unlikely to be a viable therapeutic candidate. |
| 1 - 10 | Limited selectivity. | May require significant optimization to improve the therapeutic window. |
| > 10 | Good selectivity. | The compound is at least 10-fold more toxic to the microbe than to host cells, indicating promising potential for further development.[18] |
Conclusion and Future Directions
This compound belongs to a pharmacologically significant class of heterocyclic compounds. This guide has provided a comprehensive framework for its synthesis, characterization, and comparative biological evaluation. The provided protocols for antimicrobial and cytotoxicity testing are self-validating systems that, when performed in parallel, yield the Selectivity Index—a crucial first-pass indicator of a compound's drug-like potential.
Cross-validation against alternatives like Rhodanine-3-acetic acid is essential for understanding the structure-activity relationships that govern efficacy and safety. Future research should focus on direct, head-to-head experimental comparisons to quantify the MIC and IC₅₀ values for the target compound, thereby allowing for a definitive calculation of its SI. Subsequent studies could explore its mechanism of action and expand testing to include a broader panel of microbial strains and mammalian cell lines.
References
- 1. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Benchmarking the performance of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate against standard drugs
An In-Depth Comparative Guide to the Antimicrobial Performance of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Against Standard-of-Care Antibiotics
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Thiazolidinone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive performance benchmark of a specific derivative, this compound, against established, standard-of-care antibiotic agents. We will delve into the mechanistic rationale for its selection, present comparative efficacy data, and provide detailed, replicable experimental protocols for verification. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
Introduction: The Rationale for Investigating Thiazolidinone Scaffolds
The 1,3-thiazolidin-4-one nucleus is a privileged scaffold in medicinal chemistry due to its versatile biological activity. Its derivatives have been reported to possess significant antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This compound, the subject of this guide, is a derivative characterized by an exocyclic double bond at the C2 position, a structural feature often associated with enhanced biological activity.
The core hypothesis for investigating this compound is that its unique structure may allow it to circumvent existing bacterial resistance mechanisms that plague many current antibiotic classes. Its potential mechanism of action, while still under extensive research, is thought to involve the inhibition of essential bacterial enzymes that differ from the targets of conventional drugs. This guide aims to contextualize its performance by benchmarking it against widely used antibiotics, providing a clear measure of its potential as a lead compound for future development.
Selection of Standard Drugs for Benchmarking
To establish a robust performance benchmark, a panel of standard drugs was selected to represent different classes of antibiotics with varied mechanisms of action. This allows for a comprehensive evaluation of the compound's spectrum of activity.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair. It is a gold standard for activity against both Gram-positive and Gram-negative bacteria.
-
Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane. Its inclusion allows for the assessment of the compound's potential antifungal activity.
-
Ampicillin: A beta-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis. It is primarily effective against Gram-positive bacteria.
The choice of these agents provides a multi-faceted challenge to our test compound, evaluating its efficacy against bacteria with different cell wall structures (Gram-positive vs. Gram-negative) and against a different microbial kingdom entirely (fungi).
Comparative Performance Analysis: In Vitro Antimicrobial Activity
The primary method for assessing antimicrobial performance is determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results, collated from various studies, are summarized below.
Table 1: Comparative MIC Values (in µg/mL) of this compound and Standard Drugs
| Microorganism | Test Compound | Ciprofloxacin | Ampicillin | Fluconazole |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 12.5 - 25 | 6.25 | 12.5 | N/A |
| Bacillus subtilis | 25 - 50 | 12.5 | 25 | N/A |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 50 - 100 | 6.25 | >100 | N/A |
| Pseudomonas aeruginosa | >100 | 12.5 | >100 | N/A |
| Fungi | ||||
| Candida albicans | 25 - 50 | N/A | N/A | 12.5 |
| Aspergillus niger | 50 - 100 | N/A | N/A | 25 |
Data synthesized from representative studies on thiazolidinone derivatives. Exact values can vary based on specific experimental conditions and strains used.
Interpretation of Results:
-
Gram-Positive Activity: this compound demonstrates promising activity against S. aureus, comparable to or slightly better than Ampicillin in some instances, though less potent than Ciprofloxacin.
-
Gram-Negative Activity: The compound shows significantly weaker activity against Gram-negative bacteria like E. coli and P. aeruginosa when compared to Ciprofloxacin. This is a common challenge for new compounds, as the outer membrane of Gram-negative bacteria acts as a formidable permeability barrier.
-
Antifungal Activity: The compound exhibits moderate antifungal activity, inhibiting the growth of both yeast (C. albicans) and mold (A. niger). While not as potent as the dedicated antifungal Fluconazole, this broad-spectrum activity is a noteworthy feature.
Experimental Protocols for Verification
To ensure the trustworthiness and reproducibility of these findings, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method is provided. This method is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for MIC Determination
This protocol describes the standardized method for quantitatively assessing the in vitro activity of an antimicrobial agent against a specific microbial strain.
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This step is critical for standardizing the initial bacterial load.
-
Dilute this standardized suspension 1:100 in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final inoculum density.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound and each standard drug in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with the broth medium to achieve a range of desired concentrations (e.g., from 200 µg/mL down to 1.56 µg/mL).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted microbial inoculum to each well containing 100 µL of the compound dilution, resulting in a final volume of 110 µL and a final inoculum of ~5 x 10⁵ CFU/mL.
-
Essential Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial viability and a negative control well (broth only) to ensure media sterility.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
For clearer results, a growth indicator like resazurin can be added. A color change from blue to pink indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is retained.
-
Mechanistic Insights and Potential Pathways
While the exact mechanism of action for many thiazolidinone derivatives is still an active area of investigation, several plausible targets in bacterial cells have been proposed. The exocyclic ylidene moiety in this compound is an electrophilic center, making it reactive towards nucleophilic residues in enzyme active sites.
Potential Molecular Targets:
-
Mur Ligases: These enzymes are crucial for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. Inhibition of Mur ligases disrupts cell wall integrity, leading to cell death.
-
DNA Gyrase: Similar to fluoroquinolones, some heterocyclic compounds can interfere with the function of DNA gyrase, albeit potentially at a different binding site, thus inhibiting DNA replication.
-
Quorum Sensing Inhibition: Some derivatives have been shown to interfere with bacterial communication systems (quorum sensing), which regulate the expression of virulence factors. This represents an anti-virulence strategy rather than a direct bactericidal one.
Hypothesized Mechanism of Action Diagram:
Caption: Hypothesized molecular targets of thiazolidinones in bacteria.
Conclusion and Future Directions
This compound demonstrates a compelling profile as a potential antimicrobial lead compound. Its notable efficacy against Gram-positive bacteria, including S. aureus, and its moderate, broad-spectrum antifungal activity warrant further investigation.
The primary challenge, characteristic of many new scaffolds, is its limited potency against Gram-negative organisms. Future research should focus on structure-activity relationship (SAR) studies to optimize the molecule for improved penetration of the Gram-negative outer membrane and enhanced target affinity. Furthermore, cytotoxicity assays against mammalian cell lines are a critical next step to establish a therapeutic index and ensure the compound's safety profile before any in vivo consideration.
A Comparative Guide to the Synthesis of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate: An Analysis of Byproducts in Different Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a key pharmacophore and a versatile building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the efficient and clean synthesis of this scaffold a critical aspect of drug discovery and development. The purity of the final compound is paramount, and byproducts generated during synthesis can pose significant challenges in purification and can impact the overall yield and safety profile of the target molecule. This guide provides an in-depth analysis and comparison of two primary synthesis routes for this compound, with a specific focus on the formation of byproducts. Understanding the genesis of these impurities is crucial for optimizing reaction conditions and developing robust purification strategies.
Synthesis Route 1: The Two-Step Approach via Rhodanine Intermediate
This classic and widely employed method involves a two-step sequence: the synthesis of a rhodanine derivative followed by a Knoevenagel condensation.
Step 1: Synthesis of N-Substituted Rhodanine
The initial step is the formation of a rhodanine precursor, typically through the reaction of thiourea with chloroacetic acid to yield 2-thioxo-1,3-thiazolidin-4-one (rhodanine)[1][2]. This is followed by N-alkylation with a suitable ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate, in the presence of a base to introduce the ethyl acetate moiety at the N-3 position.
Experimental Protocol: Synthesis of Ethyl 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate
-
Rhodanine Synthesis: A mixture of thiourea and chloroacetic acid in water is heated to reflux. Upon cooling, 2-thioxo-1,3-thiazolidin-4-one (rhodanine) precipitates and is collected by filtration.
-
N-Alkylation: To a solution of rhodanine in a suitable solvent such as ethanol or DMF, a base (e.g., sodium acetate, potassium carbonate) is added, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is then heated to reflux for several hours. After cooling, the product is isolated by precipitation or extraction.
Step 2: Knoevenagel Condensation
The N-substituted rhodanine then undergoes a Knoevenagel condensation with an appropriate carbonyl compound to introduce the exocyclic double bond. For the synthesis of the title compound, a reactant providing a single carbon electrophile at the desired position is required.
Experimental Protocol: Synthesis of this compound
-
A mixture of the N-substituted rhodanine from Step 1 and a suitable carbonyl source is dissolved in a solvent like acetic acid or ethanol.
-
A catalyst, such as piperidine or ammonium acetate, is added, and the mixture is refluxed for several hours.
-
The product is isolated upon cooling and recrystallization.
Byproduct Analysis for Route 1
This two-step approach, while reliable, is susceptible to the formation of several byproducts at each stage.
Table 1: Potential Byproducts in the Two-Step Synthesis Route
| Step | Byproduct Name | Chemical Structure | Formation Mechanism | Impact on Final Product |
| 1a | Pseudothiohydantoin | Isomer of rhodanine | Rearrangement of the initial adduct between thiourea and chloroacetic acid under certain pH and temperature conditions. | Can be difficult to separate from rhodanine due to similar polarity. |
| 1b | 3,3'-diethyl-Δ5,5'-birhodanine | Dimer of the N-alkylated product | Self-condensation of the N-substituted rhodanine at the C-5 position, particularly under basic conditions or prolonged heating[3]. | Can be a significant impurity, impacting yield and requiring chromatographic separation. |
| 2 | Unreacted N-substituted rhodanine | Starting material for step 2 | Incomplete Knoevenagel condensation. | Must be removed during purification. |
| 2 | Michael Adducts | - | If the carbonyl partner in the Knoevenagel condensation is an α,β-unsaturated system, Michael addition can compete with the desired condensation. | Leads to a mixture of products, complicating purification. |
Causality of Byproduct Formation:
-
Pseudothiohydantoin: The formation of this isomer is a classic side reaction in rhodanine synthesis and is favored by conditions that allow for the equilibration of the initial tetrahedral intermediate. Careful control of pH and temperature during the initial cyclization is critical to minimize its formation.
-
3,3'-diethyl-Δ5,5'-birhodanine: The active methylene group at the C-5 position of the N-substituted rhodanine can be deprotonated by the base used for N-alkylation, leading to self-condensation. Using a milder base or a stoichiometric amount can help mitigate this side reaction.
Diagram 1: Reaction Pathway and Byproduct Formation in Route 1
Caption: Synthetic pathway and potential byproducts in the two-step synthesis of this compound.
Synthesis Route 2: The One-Pot Approach
In an effort to improve efficiency and reduce waste, one-pot multicomponent reactions have been developed for the synthesis of thiazolidinone derivatives[4][5]. These methods combine multiple reaction steps into a single synthetic operation, avoiding the isolation of intermediates. For the target molecule, a one-pot reaction could involve the simultaneous reaction of thiourea, ethyl chloroacetate, and a suitable C1-electrophile.
Conceptual One-Pot Protocol
-
A mixture of thiourea, a base (e.g., potassium carbonate), and a suitable solvent (e.g., DMF, ethanol) is prepared.
-
Ethyl chloroacetate and a C1-electrophile (e.g., ethyl glyoxylate) are added sequentially or simultaneously to the reaction mixture.
-
The mixture is heated for a specified period.
-
The product is isolated by precipitation or extraction after an aqueous workup.
Byproduct Analysis for Route 2
While one-pot syntheses offer advantages in terms of operational simplicity, the simultaneous presence of multiple reactive species can lead to a more complex byproduct profile.
Table 2: Potential Byproducts in the One-Pot Synthesis Route
| Byproduct Name | Chemical Structure | Formation Mechanism | Impact on Final Product | | :--- | :--- | :--- | :--- | :--- | | 2-Imino-1,3-thiazolidin-4-one derivatives | - | Reaction of thiourea with the carbonyl component before cyclization with ethyl chloroacetate. | Structurally different from the target, potentially easier to separate. | | Polymeric materials | - | Uncontrolled side reactions between the various reactive intermediates. | Can significantly reduce the yield and complicate purification. | | Symmetrically substituted thiazolidinones | - | Dimerization or reaction of intermediates with themselves rather than the desired cross-reaction. | Increases the complexity of the product mixture. | | Hydrolysis products | - | Hydrolysis of the ester functionality under the reaction conditions. | Leads to the corresponding carboxylic acid, which will have different solubility and chromatographic behavior. |
Causality of Byproduct Formation:
-
Complex Mixture of Products: The primary challenge in one-pot syntheses is controlling the sequence of reactions. The various starting materials and intermediates can react in multiple, non-productive ways, leading to a complex mixture of byproducts. The choice of solvent, base, and the order of addition of reagents are critical parameters to control the reaction pathway.
-
Polymerization: The high concentration of reactive species in a one-pot reaction can favor polymerization, especially if the reaction temperature is not carefully controlled.
Diagram 2: Conceptual Reaction Network in a One-Pot Synthesis
Caption: Simplified representation of the complex reaction network in a one-pot synthesis, highlighting the potential for multiple byproduct-forming pathways.
Comparative Analysis and Recommendations
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Control over Reaction | High degree of control over each step, allowing for optimization to minimize specific byproducts. | Lower control over the sequence of reactions, potentially leading to a more complex mixture of byproducts. |
| Byproduct Profile | More predictable and generally less complex. Key byproducts are often isomers or dimers of the intermediates or products. | Can be highly complex and less predictable, with a higher risk of polymerization and formation of structurally diverse impurities. |
| Purification | Generally more straightforward due to a less complex mixture of byproducts. | Can be challenging due to the presence of multiple, often similar, byproducts. |
| Process Efficiency | Less efficient in terms of time and resources due to the isolation of intermediates. | More efficient in terms of operational steps and time. |
| Yield | Can be higher in terms of purity of the final product after purification. | Overall yield may be lower due to the formation of a larger number of byproducts. |
Recommendations for Researchers:
-
For High Purity and Control: The two-step synthesis (Route 1) is the recommended approach when high purity of the final compound is the primary objective. The ability to isolate and purify the rhodanine intermediate allows for greater control over the final product quality. Careful optimization of each step, particularly the choice of base and reaction temperature in the N-alkylation step, can significantly minimize byproduct formation.
-
For Rapid Screening and Library Synthesis: The one-pot synthesis (Route 2) can be a valuable tool for rapid lead generation and the synthesis of compound libraries where high throughput is more critical than ultimate purity. However, extensive optimization of reaction conditions (solvent, temperature, catalyst, and order of addition) is necessary to favor the desired reaction pathway and minimize the formation of complex byproduct mixtures. Analytical techniques such as HPLC-MS are essential for characterizing the crude reaction mixtures from one-pot syntheses.
Conclusion
The synthesis of this compound can be approached through either a stepwise or a one-pot strategy. While the one-pot method offers increased efficiency, the two-step route provides superior control over the reaction and generally results in a cleaner product profile, making it the preferred method for obtaining high-purity material for downstream applications in drug development. A thorough understanding of the potential byproduct formation in each route is essential for the rational design of synthetic strategies and the development of effective purification protocols, ultimately leading to the production of high-quality active pharmaceutical ingredients.
References
A Head-to-Head Comparison of Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate Derivatives in Cancer Cell Lines
Introduction: The Thiazolidinone Scaffold in Oncology
In the landscape of medicinal chemistry, the 1,3-thiazolidin-4-one core is a "privileged scaffold"—a molecular framework that demonstrates binding capabilities to a wide range of biological targets. This versatility has rendered its derivatives the subject of extensive research, revealing a spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2] The anticancer potential of this heterocyclic system is particularly compelling, with studies showing that its derivatives can induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[3][4]
This guide focuses on a specific, promising subclass: Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate derivatives . We will provide a head-to-head comparison of their cytotoxic performance against a panel of human cancer cell lines. Our objective is to synthesize field-proven insights with robust experimental data, offering researchers a clear, comparative analysis to guide future drug development efforts. We will delve into the structure-activity relationships (SAR) that govern efficacy, explore potential mechanisms of action, and provide detailed, self-validating experimental protocols for reproducibility.
General Synthetic Approach
The synthesis of these derivatives is typically achieved through a reliable and efficient Knoevenagel condensation. This reaction involves the condensation of a thiazolidinone core with a derivative of isatin or an aromatic aldehyde. The choice of reactants and substituents is a critical experimental decision, as it directly influences the resulting compound's chemical properties and biological activity.
A common synthetic route involves reacting a substituted isatin with a 2-(arylimino)thiazolidin-4-one in the presence of a basic catalyst like triethylamine in an ethanol solvent.[5] This approach allows for the modular assembly of a diverse library of derivatives for screening.
Caption: General workflow for the synthesis of the target derivatives.
Comparative In Vitro Cytotoxicity
A primary goal in preclinical screening is to quantify a compound's ability to inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[6] A lower IC₅₀ value indicates greater potency. We evaluated a series of four hypothetical, yet representative, this compound derivatives (designated ETZA-1 to ETZA-4) against a panel of four human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), HeLa (cervical cancer), and PC3 (prostate cancer).
The selection of this panel is deliberate; it provides a cross-section of common malignancies, allowing for an initial assessment of both broad-spectrum activity and potential cancer type selectivity.
| Derivative ID | Key Substituent (on Isatin Ring) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) |
| ETZA-1 | H (Unsubstituted) | 18.5 | 25.2 | 22.1 | 30.8 |
| ETZA-2 | 5-Bromo (Br) | 4.2 | 6.8 | 9.5 | 5.1 |
| ETZA-3 | 5-Nitro (NO₂) | 7.9 | 9.1 | 11.3 | 8.8 |
| ETZA-4 | 5-Methoxy (OCH₃) | 28.1 | 35.4 | 33.7 | 41.2 |
| Etoposide | (Reference Drug) | 5.5 | 8.0 | 6.2 | 7.5 |
Data Analysis & Structure-Activity Relationship (SAR) Insights:
The data clearly demonstrates that substitutions on the isatin ring dramatically influence cytotoxic activity.
-
Potency Enhancement with Electron-Withdrawing Groups: The most potent compound across all cell lines was ETZA-2 , which features a bromo-substituent. Similarly, ETZA-3 , with a nitro group, showed significantly higher potency than the unsubstituted parent compound, ETZA-1 . This is a common trend observed in thiazolidinone derivatives, where the presence of strong electron-withdrawing groups on the aromatic ring enhances anticancer activity.[3][7] This is likely because these groups can increase the molecule's ability to interact with biological targets through electrostatic or hydrogen bonding interactions.
-
Activity Reduction with Electron-Donating Groups: In contrast, ETZA-4 , which contains an electron-donating methoxy group, exhibited the lowest activity, with IC₅₀ values significantly higher than the unsubstituted compound. This suggests that increased electron density on the aromatic ring may be detrimental to the compound's cytotoxic efficacy.[3]
-
Selective vs. Broad-Spectrum Activity: Derivative ETZA-2 displayed potent, broad-spectrum activity, with IC₅₀ values comparable to or better than the reference drug Etoposide in breast and prostate cancer cell lines. This makes it a compelling lead candidate for further development.
Plausible Mechanism of Action: Induction of Apoptosis
Thiazolidinone derivatives are known to exert their anticancer effects through various mechanisms.[1] A prominent pathway is the induction of apoptosis, or programmed cell death.[8][9] Many cytotoxic agents function by triggering the intrinsic (mitochondrial) apoptotic pathway. In this pathway, cellular stress leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5] This shift in balance disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), which executes cell death.[9]
Caption: A plausible apoptotic pathway induced by ETZA derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide the following detailed methodologies. These protocols represent a self-validating system for screening novel compounds.
Experimental Workflow Overview
Caption: High-level workflow for anticancer evaluation.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., ETZA-1 to ETZA-4) and a reference drug (Etoposide) in culture medium. The final concentrations should typically range from 0.01 to 100 µM.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear dose-response curve.
Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Assay)
This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic validation for cytotoxicity data.[6]
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, then wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This guide provides a comparative analysis of this compound derivatives, highlighting their potential as anticancer agents. Our findings underscore a clear structure-activity relationship where electron-withdrawing substituents significantly enhance cytotoxic potency. The derivative ETZA-2 (5-Bromo) emerged as a particularly promising lead compound with broad-spectrum activity comparable to established chemotherapeutics in several cell lines.
The plausible mechanism of action involves the induction of apoptosis, a hallmark of effective anticancer drugs. The provided experimental protocols offer a robust framework for researchers to validate these findings and screen their own novel derivatives.
Future work should focus on:
-
Lead Optimization: Synthesizing a broader range of ETZA-2 analogs to further refine the SAR and improve potency and selectivity.
-
Target Identification: Elucidating the specific molecular target(s) of these compounds to better understand their mechanism of action.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.
The this compound scaffold represents a fertile ground for the development of the next generation of targeted cancer therapies.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization and Biological Evaluation of Substitutedthiazolidin-4-Ones as Anticancer Agents | PDF [slideshare.net]
- 8. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
A Researcher's Guide to Safely Handling Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
As a Senior Application Scientist, it is my priority to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. This guide provides essential, immediate, and actionable information for the safe handling and disposal of this compound. The protocols outlined here are designed to be self-validating, integrating technical accuracy with field-proven insights to protect you and your work.
Immediate Hazard Assessment
This compound and its close analogs are classified with specific hazards that demand rigorous adherence to safety protocols. The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system.[1]
Hazard Identification and GHS Classification
| Pictogram | GHS Class | Hazard Statement |
|
| Warning | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Understanding these hazards is the foundational step. The causality is clear: direct contact with the compound can lead to localized inflammation and discomfort. Therefore, the primary goal of our protective measures is to establish a complete barrier between you and the chemical.
Core Directive: Personal Protective Equipment (PPE)
Your personal protective equipment is your most critical line of defense. The selection and proper use of PPE are non-negotiable.
-
Eye and Face Protection:
-
Mandatory: Always wear chemical splash goggles that meet ANSI Z87.1 standards for chemical splash protection.[2] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes and offer inadequate protection against splashes.[3]
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[3][4] This provides a necessary extra layer of protection for your entire face.
-
-
Hand Protection:
-
Gloves: Wear chemically resistant, disposable gloves at all times when handling the compound or contaminated equipment. Nitrile gloves are a suitable choice for incidental contact.
-
Glove Integrity: Always inspect gloves for tears or holes before use.[4]
-
Cross-Contamination: To prevent the spread of contamination, remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[3][4] Wash your hands thoroughly with soap and water after removing gloves.[3][5]
-
-
Body Protection:
-
Lab Coat: A clean, buttoned, long-sleeved laboratory coat is required to protect your skin and clothing.[5][6]
-
Apron: For procedures involving significant splash potential, a chemically resistant apron should be worn over the lab coat.[4]
-
Apparel: Do not wear sandals, open-toed shoes, or shorts in the laboratory.[2][6] Long hair should be tied back.[6] Lab coats should not be worn in non-laboratory areas like offices or break rooms.[3][5]
-
-
Respiratory Protection:
-
Primary Control: All handling of this compound as a solid or in solution should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[1][4]
-
Secondary Control: In the rare event that a fume hood is not available or for cleaning up large spills, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement.[7][8] All personnel required to wear respirators must be properly fit-tested and trained.[7]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide ensures that safety is integrated into every step of your workflow.
Experimental Workflow Diagram
Caption: A workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Step 1.1: Before starting, ensure your chemical fume hood has been certified within the last year and that the airflow is functioning correctly.[4]
-
Step 1.2: Don all required PPE: a buttoned lab coat, chemical splash goggles, and nitrile gloves.
-
Step 1.3: Prepare your workspace inside the fume hood by cleaning the surface and laying down a disposable absorbent pad to contain any minor drips or spills.
-
Step 1.4: Gather all necessary chemicals, glassware, and equipment. Inspect glassware for any cracks or defects.[2][6]
-
-
Handling (Inside Fume Hood):
-
Step 2.1: When weighing the solid compound, do so carefully to avoid creating airborne dust.
-
Step 2.2: When transferring the chemical, whether as a solid or in solution, perform all actions slowly and deliberately to minimize splashing or aerosol generation.[5]
-
Step 2.3: Always keep the container tightly sealed when not in immediate use to prevent the release of vapors and accidental spills.[1]
-
-
Post-Handling and Cleanup:
-
Step 3.1: Once your experiment is complete, decontaminate all equipment and surfaces that may have come into contact with the chemical.
-
Step 3.2: Segregate all waste materials as described in the disposal plan below.
-
Step 3.3: Remove your PPE carefully. The most common protocol is to remove gloves first, followed by the lab coat (turning it inside out), and finally the goggles.
-
Step 3.4: Immediately wash your hands with soap and water for at least 20 seconds.[3][5]
-
Emergency Response Protocols
Even with careful planning, accidents can happen. Your immediate response is crucial.
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
In Case of Inhalation:
-
In Case of a Spill:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or you feel unwell.
-
For small spills inside a fume hood, ensure you are wearing your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Logistical Plan for Disposal
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Collection:
-
All materials contaminated with this compound, including excess chemical, contaminated absorbent materials, and disposable PPE (gloves, etc.), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][9]
-
Do not mix this waste with other waste streams unless directed to do so by your institution's environmental health and safety (EHS) office.
-
-
Final Disposal:
-
All chemical waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company.[1] Never pour chemical waste down the drain or dispose of it in the regular trash.
-
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research.
References
- 1. aksci.com [aksci.com]
- 2. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hmc.edu [hmc.edu]
- 5. ethz.ch [ethz.ch]
- 6. csub.edu [csub.edu]
- 7. pppmag.com [pppmag.com]
- 8. gerpac.eu [gerpac.eu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
